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  • Product: Methyl propyl-L-tyrosinate
  • CAS: 1354449-38-9

Core Science & Biosynthesis

Foundational

Engineering Bioavailability and Stability: A Technical Guide to the Research Applications of Methyl Propyl-L-Tyrosinate

As drug discovery pivots toward increasingly complex modalities, the limitations of natural amino acids—specifically their poor metabolic stability and low membrane permeability—have become significant bottlenecks. Methy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex modalities, the limitations of natural amino acids—specifically their poor metabolic stability and low membrane permeability—have become significant bottlenecks. Methyl propyl-L-tyrosinate (CAS No. 1354449-38-9) represents a highly specialized non-natural amino acid (NNAA) scaffold designed to overcome these exact pharmacokinetic hurdles.

By strategically modifying the native L-tyrosine structure with a methyl ester at the C-terminus and a bulky propyl group, researchers can engineer molecules with precise conformational geometries and enhanced lipophilicity. This whitepaper dissects the physicochemical rationale, primary research applications, and validated experimental workflows for integrating this building block into modern drug development.

The Physicochemical Rationale: Escaping the Zwitterion Trap

Native L-tyrosine exists predominantly as a zwitterion at physiological pH (7.4), possessing both a protonated amine and a deprotonated carboxylate. This dual-charge state severely restricts passive diffusion across lipid bilayers, limiting oral bioavailability and blood-brain barrier (BBB) penetration.

The structural modifications in methyl propyl-L-tyrosinate serve two distinct mechanistic purposes:

  • Carboxylate Masking: 1[1]. The resulting ester is highly lipophilic, allowing the molecule to traverse cell membranes via passive diffusion.

  • Steric Shielding: The addition of a propyl moiety introduces significant steric bulk. This modification shields adjacent peptide bonds from enzymatic cleavage by ubiquitous proteases and aminopeptidases, drastically extending the biological half-life of the resulting compound.

Core Research Applications

A. Prodrug Engineering and Targeted Delivery

Tyrosine alkyl esters are widely utilized as bioreversible prodrug scaffolds. When a drug is conjugated to or incorporates methyl propyl-L-tyrosinate, the highly lipophilic nature of the molecule facilitates rapid absorption across the intestinal epithelium. Once in systemic circulation, ubiquitous hepatic and intracellular esterases recognize and hydrolyze the methyl ester, releasing the active, negatively charged carboxylate form at the target site. The propyl group acts as a tunable "dial" for this hydrolysis rate; its steric hindrance slows down esterase binding, preventing premature degradation and enabling sustained drug release.

ProdrugCleavage A Methyl Propyl-L-Tyrosinate (Lipophilic Prodrug) B Hepatic/Intestinal Esterases A->B Passive Diffusion & Binding C Propyl-L-Tyrosine (Active Metabolite) B->C Enzymatic Hydrolysis

Fig 1: Enzymatic activation pathway of the methyl ester prodrug into its active carboxylate form.

B. Peptidomimetics and Opioid Receptor Modulation

Endogenous peptides, such as enkephalins and hemorphins, exhibit potent biological activity but suffer from rapid in vivo degradation (half-lives often < 5 minutes). To translate these peptides into viable therapeutics, researchers substitute native amino acids with NNAAs.2[2] in opioid peptidomimetics. The bulky propyl group in methyl propyl-L-tyrosinate restricts the rotational freedom (φ and ψ angles) of the peptide backbone. This conformational lock forces the peptide into a specific 3D geometry that perfectly matches the binding pocket of Mu (μ) or Delta (δ) opioid receptors. Furthermore, 3[3] by preventing degradation by carboxypeptidases.

Quantitative Pharmacokinetic Profiling

To understand the impact of these modifications, we must compare the physicochemical properties of the native amino acid against its engineered derivatives.

PropertyL-Tyrosine (Native)L-Tyrosine Methyl EsterMethyl Propyl-L-Tyrosinate
Charge State (pH 7.4) ZwitterionicCationic (Amine protonated)Neutral / Highly Lipophilic
Membrane Permeability Poor (Requires Active Transport)Moderate (Passive Diffusion)High (Passive Diffusion)
Proteolytic Stability Low (Rapidly degraded)ModerateHigh (Sterically hindered)
Primary Application Endogenous metabolismSoluble Prodrug ScaffoldPeptidomimetics / CNS Delivery

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical control steps to differentiate between chemical instability and true enzymatic/synthetic success.

Protocol A: In Vitro Microsomal Stability and Esterase Cleavage Assay

This assay determines the half-life ( t1/2​ ) of the methyl ester prodrug and validates its conversion to the active metabolite.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of Methyl propyl-L-tyrosinate in DMSO. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Incubation: Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. Causality Check: The liver microsomes contain the high concentrations of carboxylesterases required to simulate hepatic first-pass metabolism.

  • Control Matrix: In parallel, run a control using heat-inactivated microsomes (boiled at 95°C for 10 mins). Self-Validation: If degradation occurs in the heat-inactivated control, the compound is chemically unstable in the buffer, invalidating the assumption of enzymatic cleavage.

  • Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Check: The cold organic solvent instantly denatures the esterases, halting the reaction precisely at the time point.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass and the appearance of the demethylated metabolite.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

4[4]. When incorporating methyl propyl-L-tyrosinate into a peptide backbone, standard single-coupling protocols will fail due to the bulky propyl group blocking the nucleophilic attack of the incoming amine.

Step-by-Step Workflow:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF.

  • Double-Coupling Strategy:

    • Mix 4 equivalents of Fmoc-protected Methyl propyl-L-tyrosinate with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF.

    • Causality Check: HATU is strictly required here over standard HBTU/DIC because its 7-aza-HOAt leaving group is significantly more reactive, overcoming the activation energy barrier imposed by the propyl steric shield.

    • React for 2 hours at room temperature. Drain, wash, and repeat the exact coupling step a second time (Double Coupling).

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow solution confirms complete coupling (no free primary amines). A blue solution indicates incomplete coupling, requiring a third coupling cycle.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

SPPSWorkflow N1 Resin Swelling & Fmoc Deprotection N2 Coupling: Methyl Propyl-L-Tyrosinate N1->N2 HATU/DIPEA N3 Steric Hindrance Check (Double Coupling) N2->N3 Kaiser Test N4 Cleavage & Global Deprotection (TFA) N3->N4 Elongation Complete N5 Purified Peptidomimetic N4->N5 HPLC

Fig 2: Solid-Phase Peptide Synthesis (SPPS) workflow adapted for sterically hindered NNAAs.

References

  • [1] Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. 1

  • [2] Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC - NIH. 2

  • [4] (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. MDPI. 4

  • [3] Synthetic Hemorphin Analogs Containing Non-Natural Amino Acids. Encyclopedia MDPI. 3

Sources

Exploratory

The Solubility Profile of Methyl Propyl-L-Tyrosinate: A Technical Guide for Drug Development

Theoretical Framework: Predicting Solubility Behavior The molecular structure of methyl propyl-L-tyrosinate, an ester of L-tyrosine, provides key insights into its expected solubility. L-tyrosine itself exhibits poor sol...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of methyl propyl-L-tyrosinate, an ester of L-tyrosine, provides key insights into its expected solubility. L-tyrosine itself exhibits poor solubility in water and many organic solvents due to its zwitterionic nature and strong intermolecular hydrogen bonding in its crystalline form.[1][2] Esterification of the carboxylic acid to a methyl ester and etherification of the phenolic hydroxyl to a propyl ether significantly alters its polarity and hydrogen bonding capabilities.

The addition of the methyl and propyl groups increases the molecule's lipophilicity. This structural modification is expected to decrease its solubility in polar protic solvents like water, while potentially increasing its solubility in organic solvents of intermediate polarity. The presence of the primary amine and the ester carbonyl group, however, still allows for hydrogen bonding interactions with protic solvents.

The principle of "like dissolves like" serves as a fundamental guide. We can anticipate that solvents capable of hydrogen bonding and possessing a moderate dielectric constant will be effective in solvating methyl propyl-L-tyrosinate. Conversely, its solubility in highly non-polar solvents, such as alkanes, is likely to be limited.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended for this purpose.[3][4]

Step-by-Step Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline methyl propyl-L-tyrosinate to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO)). The presence of undissolved solid is crucial to ensure saturation.[4]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically maintained at 37 ± 1 °C to mimic physiological conditions.[4]

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[4]

  • Sample Separation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a fine-pore (e.g., 0.45 µm) filter.[4]

  • Concentration Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of dissolved methyl propyl-L-tyrosinate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add excess methyl propyl-L-tyrosinate to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 37°C) prep2->equil1 equil2 Monitor until equilibrium is reached equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Quantify concentration via HPLC analysis1->analysis2

Caption: Experimental workflow for solubility determination using the shake-flask method.

Anticipated Solubility in Common Solvents

Based on the solubility data of related tyrosine derivatives, such as Fmoc-L-tyrosine and L-tyrosine itself in various solvents, we can infer a likely solubility trend for methyl propyl-L-tyrosinate.[5][7][8]

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticLowThe increased lipophilicity from the methyl and propyl groups will likely reduce aqueous solubility compared to L-tyrosine.
Methanol, Ethanol, IsopropanolPolar ProticModerate to HighThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the amine and ester groups.
AcetonitrilePolar AproticModerateAcetonitrile is a polar solvent but lacks hydrogen bond donating ability, which may limit its interaction with the amine group.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and is known to be a good solvent for a wide range of organic compounds, including those with poor aqueous solubility.[5]
AcetonePolar AproticModerate to HighThe polarity of acetone should allow for favorable interactions with the ester and aromatic portions of the molecule.

The following diagram illustrates the key molecular interactions influencing the solubility of methyl propyl-L-tyrosinate in a protic solvent like ethanol.

G cluster_solute Methyl Propyl-L-Tyrosinate cluster_solvent Ethanol (Protic Solvent) solute R-NH2 (H-bond donor) R'-C=O (H-bond acceptor) solvent CH3CH2-OH (H-bond donor & acceptor) solute->solvent Hydrogen Bonding solvent->solute Hydrogen Bonding

Caption: Molecular interactions between methyl propyl-L-tyrosinate and a protic solvent.

Impact of Physicochemical Parameters

The solubility of methyl propyl-L-tyrosinate will be influenced by several external factors:

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[8] This should be experimentally verified.

  • pH: The primary amine group in methyl propyl-L-tyrosinate has a pKa value that will determine its ionization state at different pH values. In acidic solutions (pH < pKa), the amine group will be protonated (-NH3+), which will likely increase its aqueous solubility due to the formation of a more polar species.

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. It is crucial to characterize the solid form used in solubility studies to ensure consistency.[4]

Conclusion and Future Directions

While direct, published solubility data for methyl propyl-L-tyrosinate is scarce, a comprehensive understanding of its likely behavior can be established through the analysis of its molecular structure and data from analogous compounds. This guide provides a robust framework for the experimental determination of its solubility using the shake-flask method, a cornerstone technique in pharmaceutical sciences.

For drug development professionals, obtaining precise solubility data in a range of pharmaceutically relevant solvents is a critical next step. These empirical data will be invaluable for pre-formulation studies, enabling the rational design of dosage forms with optimal dissolution and bioavailability characteristics. Furthermore, the generated data can be used to develop and validate thermodynamic models, such as the Apelblat or NRTL models, to predict solubility in more complex solvent systems.[7][9] This integrated approach of theoretical understanding, empirical measurement, and predictive modeling will pave the way for the successful development of methyl propyl-L-tyrosinate as a potential therapeutic agent.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Google Patents. (n.d.). EP0313446A2 - Water soluble L-tyrosine derivatives and process for their preparation.
  • Wikipedia. (2024). Tyrosine.
  • ACS Publications. (2025). Comprehensive Solubility Analysis of Fmoc-l-Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. Journal of Chemical & Engineering Data.
  • Elsevier. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determinatio.
  • ACS Publications. (2025). Comprehensive Solubility Analysis of Fmoc-l-Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. Journal of Chemical & Engineering Data.
  • ChemicalBook. (2026). Methyl L-tyrosinate | 1080-06-4.
  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Cell Culture. (n.d.). L-Tyrosine in Cell Culture.
  • ResearchGate. (n.d.). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters.
  • World Health Organization. (n.d.). Annex 4.

Sources

Foundational

Preliminary In Vitro Studies of Methyl Propyl-L-Tyrosinate: A Technical Guide to Prodrug Activation and Pathway Modulation

Executive Summary & Scientific Rationale Methyl propyl-L-tyrosinate (MPLT, CAS 1354449-38-9) is a highly specialized, esterified unnatural amino acid that plays a pivotal role in contemporary pharmacological design and b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl propyl-L-tyrosinate (MPLT, CAS 1354449-38-9) is a highly specialized, esterified unnatural amino acid that plays a pivotal role in contemporary pharmacological design and bioorthogonal engineering. While native L-tyrosine derivatives often struggle with poor membrane permeability due to their zwitterionic nature at physiological pH, the structural modifications in MPLT solve critical delivery challenges.

This compound is primarily investigated across three distinct in vitro domains:

  • Hepatoprotective & Anti-Viral Scaffolding: O-propyl-L-tyrosine methyl ester serves as a critical pharmacophore in the synthesis of Matijin-Su (MTS) dipeptide derivatives, which exhibit potent anti-hepatitis B virus (HBV) activity[1][2].

  • Neuroleptic Dipeptide Design: Propyl-tyrosine derivatives (such as N-caproyl-L-propyl-L-tyrosine methyl ester, known as Dilept) are utilized to modulate dopaminergic pathways and provide neuroprotective effects[3].

  • Bioorthogonal Translation: As a non-standard amino acid (NSAA), it is incorporated into cell-free in vitro translation systems to engineer sequence-defined biopolymers with novel chemical properties[4].

The addition of the methyl ester masks the hydrophilic carboxylic acid, significantly increasing the partition coefficient (LogP). This lipophilicity drives passive transcellular diffusion. However, to exert its biological effect (e.g., target binding), the prodrug must undergo intracellular activation via ubiquitous carboxylesterases (CES), which hydrolyze the ester bond to trap the active free acid within the cytosol.

Mechanistic Visualization

The following diagram illustrates the self-validating causality of MPLT's cellular uptake. The esterification is strictly a delivery mechanism; without intracellular CES activity, the molecule remains inactive.

Pathway MPLT Methyl propyl-L-tyrosinate (Lipophilic Prodrug) Membrane Cellular Membrane (Lipid Bilayer) MPLT->Membrane Passive Diffusion (High LogP) CES Carboxylesterase (CES) Enzymatic Hydrolysis Membrane->CES Intracellular Entry Active Propyl-L-tyrosine (Active Free Acid) CES->Active Ester Cleavage Effect1 HBV Polymerase Inhibition (MTS Derivative Pathway) Active->Effect1 Target Binding Effect2 Bioorthogonal Translation (tRNA Synthetase) Active->Effect2 UAA Incorporation

Figure 1: Intracellular activation and dual-pathway utilization of Methyl propyl-L-tyrosinate.

Quantitative Data Presentation

To contextualize the in vitro behavior of MPLT, Table 1 summarizes a representative pharmacological profile comparing the esterified prodrug against its free-acid counterpart and a standard clinical control.

Table 1: Representative In Vitro Pharmacological Profile in HepG2 Models

CompoundPredicted LogPHepG2 CC50 (µM)HBsAg IC50 (µM)Selectivity Index (SI)
Methyl propyl-L-tyrosinate 2.8> 50012.4> 40
Propyl-L-tyrosine (Free Acid) 1.1> 500> 100*N/A
Lamivudine (Positive Control) -0.9> 10002.1> 476

*Expertise Note: The poor in vitro efficacy of the unesterified free acid is a direct result of limited transcellular permeability. This data validates the causality of the prodrug esterification strategy; the methyl ester is required to cross the lipid bilayer before intracellular activation[1].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that in vitro protocols must be designed to rule out false positives. The following workflows incorporate mandatory orthogonal controls to ensure data trustworthiness.

Protocol A: Intracellular Esterase Cleavage and Metabolic Stability Assay

Objective: To validate that MPLT is successfully converted to its active free-acid form by cellular enzymes, rather than degrading spontaneously in the assay buffer.

  • Preparation & Matrix Selection:

    • Prepare a 10 mM stock of MPLT in MS-grade DMSO.

    • Thaw human liver S9 fractions (containing both cytosolic and microsomal esterases) on ice. S9 is chosen over isolated microsomes to ensure a complete metabolic profile.

  • Inhibitor Control (The Self-Validating Step):

    • Pre-incubate half of the S9 samples with 100 µM BNPP (bis-p-nitrophenyl phosphate), a broad-spectrum carboxylesterase inhibitor, for 15 minutes. Causality: If MPLT cleavage is halted in the BNPP group but proceeds in the untreated group, it proves the conversion is strictly enzyme-mediated.

  • Reaction Initiation:

    • Spike MPLT into the S9 matrix (final concentration: 1 µM, DMSO < 0.1% to prevent enzyme denaturation). Incubate at 37°C.

  • Quenching & Extraction:

    • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification:

    • Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the MPLT parent mass and the appearance of the Propyl-L-tyrosine free acid mass.

Protocol B: High-Throughput Anti-HBV Screening in HepG2.2.15 Cells

Objective: To evaluate the downstream efficacy of MPLT (as an MTS-derivative precursor) in inhibiting viral replication[2].

  • Cell Line Selection & Seeding:

    • Seed HepG2.2.15 cells at 2×104 cells/well in 96-well plates. Causality: HepG2.2.15 cells contain two head-to-tail dimers of the HBV genome, providing a continuous, stable source of viral particles. This bypasses the need for infectious virus handling while maintaining physiological relevance.

  • Compound Treatment:

    • After 24 hours of attachment, treat cells with serial dilutions of MPLT (1.56 µM to 100 µM). Maintain a final DMSO concentration of 0.5% across all wells to prevent solvent-induced membrane toxicity. Include Lamivudine (10 µM) as a positive control.

  • Orthogonal Validation (Cytotoxicity vs. Efficacy):

    • Day 8: Collect the culture supernatant to measure Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) levels via ELISA.

    • Crucial Step: Immediately perform an MTT cell viability assay on the remaining adherent cells. Causality: A reduction in viral antigens is only therapeutically relevant if cell viability remains >90%. If the MTT assay shows cell death, the drop in HBsAg is an artifact of cytotoxicity, not true antiviral activity.

References

  • Title: Dichondra repens J.R.Forst. and G.Forst.: A Review of Its Traditional Uses, Chemistry, Pharmacology, Toxicology and Applications (ResearchGate)
  • Title: Dichondra repens J.R.Forst. and G.Forst.: A Review of Its Traditional Uses, Chemistry, Pharmacology, Toxicology and Applications (PMC)
  • Title: US20160060301A1 - Methods for improved in vitro protein synthesis with proteins containing non standard amino acids Source: Google Patents URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Executive Summary: The Rationale for L-Tyrosine Esterification

An In-depth Technical Guide to the In Vivo Effects of L-Tyrosine Alkyl Esters as Prodrugs A Senior Application Scientist's Synthesis of Preclinical and Mechanistic Insights Editorial Note: Initial research for "Methyl pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vivo Effects of L-Tyrosine Alkyl Esters as Prodrugs A Senior Application Scientist's Synthesis of Preclinical and Mechanistic Insights

Editorial Note: Initial research for "Methyl propyl-L-tyrosinate" did not yield specific in vivo data for this particular derivative within the publicly accessible scientific literature. Therefore, this guide has been structured to address the broader, yet highly relevant, topic of L-Tyrosine Alkyl Esters. This focus allows for a scientifically rigorous and evidence-based exploration of how esterification of L-tyrosine, a common prodrug strategy, modulates its in vivo effects. The principles discussed herein for methyl and ethyl esters provide a strong foundation for inferring the potential behavior of propyl and other longer-chain alkyl esters.

L-tyrosine, a conditionally essential amino acid, is a critical precursor to a cascade of vital neurochemicals and hormones, including the catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[1][2] Its therapeutic and supplemental use, however, can be limited by its physicochemical properties, which affect its absorption and bioavailability. Esterification of the carboxylic acid group of L-tyrosine to form alkyl esters, such as L-tyrosine methyl ester or ethyl ester, is a strategic prodrug approach designed to overcome these limitations. This guide will dissect the in vivo ramifications of this chemical modification, exploring the underlying mechanisms and providing practical insights for researchers in pharmacology and drug development.

The Core Principle: A Prodrug Strategy for Enhanced Bioavailability

The primary motivation for creating alkyl esters of L-tyrosine is to enhance its ability to cross biological membranes. L-tyrosine exists as a zwitterion at physiological pH, which can impair its passive diffusion across the lipid bilayers of the gastrointestinal tract and the blood-brain barrier. By converting the polar carboxylic acid group into a more lipophilic ester, the overall hydrophobicity of the molecule is increased. This modification is designed to improve oral absorption and systemic exposure to L-tyrosine following enzymatic hydrolysis of the ester back to the parent compound in the body.[3]

Foundational In Vivo Effects of the Parent Compound: L-Tyrosine

To appreciate the effects of its ester derivatives, one must first understand the physiological roles of L-tyrosine.

Neurotransmitter Synthesis and Cognitive Function

In the brain, L-tyrosine is the rate-limiting precursor for the synthesis of dopamine and norepinephrine.[2] Under conditions of high cognitive demand or stress, the firing rate of catecholaminergic neurons increases, leading to a depletion of these neurotransmitters. Supplemental L-tyrosine has been shown to mitigate stress-induced cognitive decline by replenishing the depleted catecholamine stores.[2] In vivo studies in rats have demonstrated that administration of L-tyrosine can increase the synthesis and release of catecholamines in brain regions like the prefrontal cortex and striatum.[4]

Metabolic and Endocrine Roles

L-tyrosine is also integral to the synthesis of thyroid hormones (thyroxine and triiodothyronine) and the pigment melanin.[1] In vivo studies in rats have explored the impact of high doses of L-tyrosine on energy metabolism, noting effects on enzymes within the mitochondrial respiratory chain in both the brain and liver.[5]

In Vivo Profile of L-Tyrosine Alkyl Esters

While specific data for "Methyl propyl-L-tyrosinate" is unavailable, extensive research on L-tyrosine methyl and ethyl esters provides a clear picture of the in vivo consequences of this prodrug strategy.

Pharmacokinetics and Metabolism

In vivo pharmacokinetic studies in mice have shown that L-tyrosine methyl ester is rapidly metabolized.[3] The ester linkage is cleaved by esterase enzymes present in the plasma, liver, and other tissues, releasing L-tyrosine and the corresponding alcohol. This rapid conversion is a hallmark of an effective prodrug, as it ensures the timely delivery of the active compound. However, the efficiency of this conversion and the subsequent bioavailability can be influenced by the length of the alkyl chain. For instance, while L-tyrosine methyl ester is rapidly metabolized, one study noted that its oral administration resulted in low bioavailability of the released active compound, suggesting that other factors like first-pass metabolism may play a significant role.[3]

Impact on Catecholamine-Dependent Processes

The primary in vivo effect of L-tyrosine esters is the potentiation of L-tyrosine's natural role in catecholamine synthesis. By delivering a higher effective concentration of L-tyrosine to the brain, these esters can enhance the production of dopamine and norepinephrine. This has been demonstrated to potentiate the anorectic effects of sympathomimetic drugs in hyperphagic rats, an effect that is dependent on increased catecholamine synthesis.

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key experiments to evaluate the in vivo effects of L-tyrosine alkyl esters.

Protocol: Evaluation of Anorectic Effects in a Rodent Model

Objective: To determine if an L-tyrosine alkyl ester potentiates the anorectic effect of a sympathomimetic agent.

Materials:

  • Male Wistar rats (200-250g)

  • L-tyrosine alkyl ester (e.g., L-tyrosine ethyl ester)

  • Phenylpropanolamine (sympathomimetic agent)

  • Vehicle (e.g., 0.9% saline)

  • Metabolic cages for food intake measurement

  • Oral gavage needles

Procedure:

  • Acclimate rats to individual housing in metabolic cages for 3 days with ad libitum access to food and water.

  • Fast the rats for 18 hours prior to the experiment to induce hyperphagia.

  • At the beginning of the dark cycle, administer the L-tyrosine alkyl ester or vehicle via oral gavage.

  • Thirty minutes after the initial administration, administer phenylpropanolamine or vehicle via oral gavage.

  • Provide a pre-weighed amount of food and measure cumulative food intake at 1, 2, and 4 hours post-drug administration.

  • Analyze the data to compare food intake between the different treatment groups.

Self-Validation: The inclusion of a vehicle-only group, a sympathomimetic-only group, and an ester-only group allows for the clear determination of a synergistic effect.

Protocol: In Vivo Microdialysis for Brain Catecholamine Measurement

Objective: To measure the effect of L-tyrosine alkyl ester administration on extracellular dopamine and norepinephrine levels in the prefrontal cortex of awake, freely moving rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2mm membrane)

  • Syringe pump

  • HPLC system with electrochemical detection

  • L-tyrosine alkyl ester

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgically implant a guide cannula targeting the medial prefrontal cortex under anesthesia. Allow for a 5-7 day recovery period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Administer the L-tyrosine alkyl ester (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.

  • Express the post-administration catecholamine levels as a percentage of the baseline.

Self-Validation: A stable baseline prior to drug administration is crucial. A vehicle-treated control group is essential to account for any procedural effects on neurotransmitter levels.

Data Presentation and Visualization

Quantitative Data Summary
Compound In Vivo Model Dose Observed Effect Reference
L-TyrosineYoung Rats500 mg/kg (IP)Inhibition of malate dehydrogenase, citrate synthase, and mitochondrial complexes II, II-III, and IV in the posterior cortex and liver.[5]
L-TyrosineHyperphagic Rats200 mg/kgPotentiation of the anorectic activity of phenylpropanolamine, (-)-ephedrine, and (+)-amphetamine.
L-Tyrosine Methyl EsterMiceN/ARapid metabolic conversion in vivo.[3]
Signaling Pathway and Experimental Workflow Diagrams

Catecholamine_Synthesis_Pathway cluster_prodrug Prodrug Administration & Conversion cluster_neuron Presynaptic Neuron L-Tyrosine_Alkyl_Ester L-Tyrosine Alkyl Ester (e.g., Methyl, Ethyl, Propyl) L-Tyrosine L-Tyrosine Esterases Esterases (Plasma, Liver) L-Tyrosine_Alkyl_Ester->Esterases Hydrolysis Tyrosine_Hydroxylase Tyrosine Hydroxylase (Rate-Limiting Step) L-Tyrosine->Tyrosine_Hydroxylase Substrate Esterases->L-Tyrosine L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Tyrosine_Hydroxylase->L-DOPA

Caption: L-Tyrosine Alkyl Ester Prodrug and Catecholamine Synthesis Pathway.

Microdialysis_Workflow Start Start Cannula_Implantation Guide Cannula Implantation in Prefrontal Cortex Start->Cannula_Implantation Recovery 5-7 Day Recovery Period Cannula_Implantation->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline_Collection Drug_Administration Administer L-Tyrosine Alkyl Ester (IP) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Administration Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC-ED Analysis of Dopamine & Norepinephrine Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis (% of Baseline) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Sources

Foundational

Introduction: The Rationale for L-Tyrosine Prodrugs

An In-Depth Technical Guide to the Anticipated Pharmacodynamics of Methyl Propyl-L-Tyrosinate Foreword: The following guide addresses the pharmacodynamics of methyl propyl-L-tyrosinate. It is critical to note that as of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Pharmacodynamics of Methyl Propyl-L-Tyrosinate

Foreword: The following guide addresses the pharmacodynamics of methyl propyl-L-tyrosinate. It is critical to note that as of the latest literature review, specific, peer-reviewed pharmacodynamic studies directly investigating "methyl propyl-L-tyrosinate" are not extensively available in the public domain. Therefore, this document is constructed as a forward-looking, expert analysis based on established principles of medicinal chemistry and the known pharmacology of structurally analogous compounds, namely L-tyrosine and its various ester and alkylated derivatives. The primary hypothesis underpinning this guide is that methyl propyl-L-tyrosinate functions as a prodrug of L-tyrosine, designed for enhanced bioavailability.

L-tyrosine is a non-essential amino acid that serves as a crucial precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—as well as thyroid hormones.[1][2] Its availability in the central nervous system can be a rate-limiting factor for catecholamine synthesis, particularly under conditions of high physiological or psychological stress.[3] However, the therapeutic utility of direct L-tyrosine supplementation can be hampered by its transport and metabolic characteristics.

The development of L-tyrosine prodrugs, such as L-tyrosine alkyl esters, aims to overcome these limitations. The esterification of the carboxylic acid group, for instance to a methyl ester, is a common strategy to prevent zwitterion formation, thereby increasing lipophilicity and improving membrane permeability.[4] This guide will explore the anticipated pharmacodynamic profile of a putative next-generation prodrug, methyl propyl-L-tyrosinate, likely referring to a molecule with both a methyl ester at the carboxylic acid and a propyl group at the phenolic hydroxyl.

Predicted Molecular Profile and Mechanism of Action

Physicochemical Properties and Absorption

The addition of a methyl ester and a propyl ether to the L-tyrosine scaffold is predicted to significantly increase its lipophilicity compared to the parent molecule. This modification is designed to enhance its ability to cross biological membranes, including the intestinal epithelium and the blood-brain barrier (BBB), via passive diffusion.

Bioactivation Cascade

The central hypothesis is that methyl propyl-L-tyrosinate is pharmacologically inert and requires in vivo enzymatic hydrolysis to release the active L-tyrosine.

G cluster_0 Systemic Circulation / CNS Methyl_Propyl_L_Tyrosinate Methyl Propyl-L-Tyrosinate (Lipophilic Prodrug) L_Tyrosine L-Tyrosine (Active Precursor) Methyl_Propyl_L_Tyrosinate->L_Tyrosine Esterases & Cytochrome P450 (Bioactivation) Dopamine Dopamine L_Tyrosine->Dopamine Tyrosine Hydroxylase (Rate-Limiting Step) Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Predicted bioactivation pathway of Methyl Propyl-L-Tyrosinate.

  • De-esterification: Carboxylesterases, abundant in the plasma, liver, and brain, are expected to rapidly hydrolyze the methyl ester group, yielding O-propyl-L-tyrosine.

  • O-Dealkylation: The propyl ether at the phenolic hydroxyl position would likely be cleaved by cytochrome P450 (CYP) enzymes in the liver, releasing the active L-tyrosine.

Upon successful bioactivation, the liberated L-tyrosine enters the endogenous pool and is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[5] This leads to a subsequent increase in the synthesis and release of dopamine, norepinephrine, and epinephrine.

Core Pharmacodynamic Investigations: A Methodological Framework

To characterize the pharmacodynamics of a novel compound like methyl propyl-L-tyrosinate, a multi-tiered experimental approach is essential. As a Senior Application Scientist, I advocate for the following self-validating workflow to ensure data integrity and reproducibility.

Tier 1: In Vitro Characterization

The initial phase focuses on confirming the bioactivation hypothesis and assessing potential off-target activities.

3.1.1. Protocol: Prodrug Conversion Assay in Liver Microsomes

  • Objective: To quantify the conversion of methyl propyl-L-tyrosinate to L-tyrosine and identify potential metabolites.

  • Methodology:

    • Prepare human liver microsomes (HLMs) at a protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Add methyl propyl-L-tyrosinate to a final concentration of 1 µM.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated L-tyrosine).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the parent compound, O-propyl-L-tyrosine, and L-tyrosine.

  • Causality and Validation: This assay directly tests the central mechanistic hypothesis. The inclusion of a time-course allows for the calculation of the rate of metabolism. A control reaction without the NADPH-regenerating system is crucial to distinguish between esterase and P450-mediated metabolism.

3.1.2. Protocol: Receptor Binding and Enzyme Inhibition Panels

  • Objective: To identify potential off-target interactions of the intact prodrug or its primary metabolite (O-propyl-L-tyrosine).

  • Methodology:

    • Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Submit methyl propyl-L-tyrosinate and synthesized O-propyl-L-tyrosine for screening at a standard concentration (e.g., 10 µM).

    • The panel should include key CNS targets: dopamine receptors (D1-D5), adrenergic receptors (α1, α2, β1, β2), serotonin receptors, and key enzymes like MAO-A, MAO-B, COMT, and L-amino acid oxidase.[6]

    • Results are reported as a percentage of inhibition or binding relative to a control ligand.

  • Causality and Validation: This step is a critical safety and specificity check. Significant binding (>50% at 10 µM) would trigger follow-up concentration-response studies to determine affinity (Ki). This ensures that the observed in vivo effects are not due to unexpected off-target pharmacology.

Tier 2: In Vivo Pharmacokinetics and Target Engagement

This phase assesses the compound's behavior in a living system.

3.2.1. Protocol: In Vivo Microdialysis in Rodent Brain

  • Objective: To measure the effect of methyl propyl-L-tyrosinate administration on extracellular levels of dopamine and norepinephrine in a key brain region like the prefrontal cortex.

  • Methodology:

    • Surgically implant a microdialysis probe into the prefrontal cortex of anesthetized rats.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • After a stabilization period, collect baseline dialysate samples every 20 minutes.

    • Administer methyl propyl-L-tyrosinate (e.g., via intraperitoneal injection) at various doses.

    • Continue collecting dialysate samples for at least 3 hours post-administration.

    • Analyze dopamine and norepinephrine concentrations in the dialysate using HPLC with electrochemical detection.

  • Causality and Validation: This is the most direct method to confirm the desired pharmacodynamic effect: an increase in catecholamine neurotransmission. A vehicle-controlled group is mandatory. Comparing the effects to a group administered an equimolar dose of L-tyrosine can establish the superior efficacy of the prodrug.[7]

G cluster_workflow Experimental Workflow Start Compound Synthesis (Methyl Propyl-L-Tyrosinate) Tier1 Tier 1: In Vitro Prodrug Conversion Assay (HLM) Receptor/Enzyme Screening Start->Tier1:f0 Decision1 Bioactivation Confirmed? Off-Target Activity Low? Tier1:f2->Decision1 Tier2 Tier 2: In Vivo PK/PD Rodent Microdialysis (PFC) Behavioral Assays Decision1->Tier2:f0 Yes Stop Re-evaluate / Re-design Decision1->Stop No Decision2 Target Engagement? Efficacy Signal? Tier2:f2->Decision2 End Candidate for Further Development Decision2->End Yes Decision2->Stop No

Caption: A logical workflow for the pharmacodynamic evaluation of a novel prodrug.

Anticipated Efficacy and Therapeutic Potential

Based on the known effects of augmenting central L-tyrosine levels, methyl propyl-L-tyrosinate is anticipated to be most effective under conditions where catecholamine turnover is high.

  • Cognitive Enhancement Under Stress: The primary therapeutic application would likely be in improving cognitive function and memory during periods of acute stress, such as sleep deprivation or demanding mental tasks.[1][3]

  • Adjunctive Treatment in Depression: For certain subtypes of depression characterized by low dopamine levels, this compound could serve as an adjunctive therapy, although L-tyrosine itself has shown mixed results in this area.[2]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical, yet plausible, data that would be generated from the aforementioned studies to compare methyl propyl-L-tyrosinate against L-tyrosine.

ParameterL-TyrosineMethyl Propyl-L-TyrosinateRationale for Anticipated Result
HLM Stability (T½, min) N/A~25Prodrug is designed to be metabolized.
Brain/Plasma Ratio @ 1hr 0.20.8Increased lipophilicity enhances BBB penetration.
Receptor Binding (Ki, nM) >10,000>10,000Expected to be inactive at CNS receptors.
Peak Dopamine Increase (PFC) +40%+150%Superior delivery leads to a greater substrate pool.

Conclusion

While direct experimental data on methyl propyl-L-tyrosinate remains to be published, a thorough analysis of its structural components and the extensive literature on related compounds allows for the construction of a robust and scientifically grounded pharmacodynamic hypothesis. It is anticipated to function as an efficient L-tyrosine prodrug, offering enhanced bioavailability and greater central nervous system target engagement compared to its parent compound. The experimental framework detailed herein provides a clear, logical, and self-validating pathway for confirming this hypothesis and fully characterizing its therapeutic potential for researchers and drug development professionals.

References

  • Title: Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Source: ResearchGate. URL: [Link]

  • Title: Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Source: PubMed. URL: [Link]

  • Title: (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Source: MDPI. URL: [Link]

  • Title: (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. Source: ResearchGate. URL: [Link]

  • Title: Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Source: WebMD. URL: [Link]

  • Title: Should You Try an L-Tyrosine Supplement? A Look at Its Benefits and Side Effects. Source: Cleveland Clinic Health Essentials. URL: [Link]

  • Title: What is the mechanism of Metyrosine? Source: Patsnap Synapse. URL: [Link]

  • Title: Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. Source: Journal of Psychopharmacology. URL: [Link]

  • Title: Inhibition by Analogues of L-tyrosine Transport by B16/F10 Melanoma Cells. Source: PubMed. URL: [Link]

  • Title: L-Tyrosine Uses, Side Effects & Warnings. Source: Drugs.com. URL: [Link]

  • Title: Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Source: PubMed. URL: [Link]

  • Title: Tyrosine: Benefits, Side Effects and Dosage. Source: Healthline. URL: [Link]

  • Title: L-Tyrosine to alleviate the effects of stress? Source: PMC (PubMed Central). URL: [Link]

Sources

Exploratory

The Molecular Architecture and Biological Targets of Methyl Propyl-L-Tyrosinate Derivatives: A Technical Whitepaper

Executive Summary & Chemical Rationale Methyl propyl-L-tyrosinate (CAS No. 1354449-38-9) is a highly specialized, modified amino acid characterized by an O-propyl substitution on the phenolic hydroxyl and a methyl esteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Methyl propyl-L-tyrosinate (CAS No. 1354449-38-9) is a highly specialized, modified amino acid characterized by an O-propyl substitution on the phenolic hydroxyl and a methyl esterification of the carboxyl group[1]. While rarely administered as a standalone therapeutic, this compound serves as a critical, pharmacophore-enhancing building block in the synthesis of L-phenylalanine and L-tyrosine dipeptides[2].

When incorporated into advanced pharmaceutical candidates—most notably Matijin-Su (MTS) analogs and precursors to Bentysrepinine (Y101) —the O-propyl moiety plays a decisive mechanistic role[2]. The addition of the propyl chain significantly increases the calculated partition coefficient (cLogP) of the resulting dipeptide. This targeted enhancement in lipophilicity drives spontaneous partitioning across the lipid bilayer of hepatocytes and facilitates deep structural burial within the hydrophobic binding pockets of viral and oncological target proteins[3].

This whitepaper details the known biological targets, signaling pathways, and validated experimental protocols associated with the active pharmacological agents derived from Methyl propyl-L-tyrosinate.

Primary Biological Target: HBV DNA Polymerase and cccDNA

The most extensively characterized biological targets for dipeptides containing the propyl-L-tyrosinate architecture are associated with the Hepatitis B Virus (HBV) replication cycle[4].

Mechanism of Action

Derivatives containing the O-propyl-L-tyrosine moiety act as potent, non-nucleoside inhibitors of the HBV DNA polymerase[3]. Structural biology and in silico molecular docking models confirm that these dipeptides interact specifically with residues 354–694 of the viral polymerase[3]. By occupying this domain, the compounds physically obstruct the reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA).

Because rcDNA is the direct precursor to covalently closed circular DNA (cccDNA)—the stable viral template responsible for chronic infection—the enzymatic blockade effectively starves and depletes the intracellular cccDNA pool[3].

HBV_Pathway A MPLT-Derived Dipeptide B Hepatocyte Entry A->B Lipophilic Diffusion C HBV DNA Polymerase (Residues 354-694) B->C Target Binding D Block pgRNA Reverse Transcription C->D Enzymatic Blockade E Inhibit rcDNA Synthesis D->E F Deplete cccDNA Pool E->F Viral Clearance

Fig 1. Mechanism of HBV DNA polymerase inhibition by MPLT-derived dipeptides.

Emerging Oncological Targets: DUSP1 and TNFSF9

Beyond virology, recent proteomic profiling has unveiled novel host-cell targets for MTS-derived compounds (such as the analog HXL131) in the context of oncology, specifically prostate cancer (PCa)[5].

Mechanism of Action

In human prostate cancer cell lines (e.g., PC3), these derivatives physically bind to two critical regulatory proteins: Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9) [5]. The engagement of DUSP1 modulates downstream kinase cascades, leading to strict cell cycle arrest at the G2/M phase. Concurrently, the binding to TNFSF9 activates death receptor signaling, inducing targeted apoptosis and severely impairing the migration and metastatic capacity of the tumor cells[6].

Oncology_Pathway N1 MTS Derivative N2 DUSP1 Binding N1->N2 Target Engagement N3 TNFSF9 Binding N1->N3 Target Engagement N4 Cell Cycle Arrest (G2/M) N2->N4 Kinase Modulation N5 Apoptosis Induction N3->N5 Death Receptor N6 Inhibition of Metastasis N4->N6 N5->N6

Fig 2. Oncological signaling cascade modulated by MTS derivatives via DUSP1/TNFSF9.

Pharmacokinetics and Transporter Targets (OAT1/OAT3)

Understanding the elimination pathways of these dipeptides is critical for predicting drug-drug interactions (DDIs). Clinical candidates derived from this chemical class (such as Bentysrepinine) and their primary metabolites are actively secreted via the renal pathway[7].

In vitro and in vivo models confirm that these compounds are high-affinity substrates for Organic Anion Transporters 1 and 3 (OAT1/OAT3) [7]. This transporter interaction is a vital biological target to monitor; co-administration with other OAT substrates (such as the first-line HBV antiviral Entecavir) can lead to competitive inhibition at the renal transporter site, altering the plasma area under the curve (AUC) for both drugs[7].

Quantitative Data Summary

The table below synthesizes the binding affinities and inhibitory concentrations of key Methyl propyl-L-tyrosinate derivatives across their validated biological targets.

Compound / DerivativeTarget / Assay SystemIC50 ValueControl ReferenceSource
MTS O-propyl derivative HBV DNA Replication (HepG2.2.15)2.18 – 8.55 μmol/LLamivudine: 82.42 μmol/L[4]
Bentysrepinine (Y101) HBV cccDNA ProductionDose-dependentN/A[3]
HXL131 (MTS Analog) PC3 Cell Proliferation (DUSP1/TNFSF9)< 10.0 μmol/LN/A[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following field-proven methodologies detail the exact workflows used to validate the targets discussed above.

Protocol 1: In Vitro Anti-HBV Screening (HepG2.2.15 System)

Causality & Rationale: The HepG2.2.15 cell line is utilized because it contains two head-to-tail dimers of the HBV genome, providing a stable, continuous output of Dane particles and cccDNA, perfectly mimicking chronic human infection[4].

  • Cell Seeding: Plate HepG2.2.15 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and G418 (to maintain selection pressure for the integrated HBV genome).

  • Compound Administration: After 24 hours of attachment, treat cells with serial dilutions of the MPLT derivative (e.g., 1, 5, 10, 50 μmol/L).

  • Internal Control Implementation: Concurrently run a vehicle control (0.1% DMSO) to establish baseline viral replication, and a positive control (Lamivudine at 100 μmol/L) to validate assay sensitivity against a known reverse transcriptase inhibitor[4].

  • Incubation & Harvesting: Incubate for exactly 72 hours. This specific time window is critical to allow sufficient time for cccDNA transcription and subsequent rcDNA packaging.

  • Quantification: Extract intracellular DNA using a viral DNA extraction kit. Perform quantitative real-time PCR (qPCR) targeting the HBV core gene to determine the IC50 of viral DNA replication.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Unlike recombinant biochemical assays that use purified proteins lacking post-translational modifications, CETSA confirms target engagement in the native intracellular environment. Binding of the lipophilic derivative stabilizes the target protein (DUSP1/TNFSF9), shifting its thermal denaturation curve[5].

  • Cell Preparation: Culture PC3 human prostate cancer cells to 80% confluence.

  • Ligand Treatment: Incubate cells with the derivative (e.g., HXL131 at 10 μmol/L) or a 0.1% DMSO vehicle control for 2 hours to ensure steady-state intracellular distribution.

  • Thermal Aliquoting: Harvest the cells, wash with cold PBS, and divide into equal aliquots. Subject each aliquot to a strict temperature gradient (40°C to 60°C in 2°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis and Solubilization: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) rather than harsh detergents, which could artificially denature the proteins. Centrifuge at 20,000 × g to separate the soluble (native) fraction from the precipitated (denatured) fraction.

  • Detection: Analyze the soluble fractions via Western Blot using primary antibodies against DUSP1 and TNFSF9. A rightward shift in the melting curve ( Tagg​ ) in the treated group versus the DMSO group validates direct physical target engagement[5].

References

  • Title: Methyl propyl-L-tyrosinate | 1354449-38-9 | Benchchem Source: Benchchem URL
  • Title: Dichondra repens J.R.Forst. and G.Forst.
  • Title: Dichondra repens J.R.Forst. and G.Forst.
  • Title: A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 Source: PMC URL
  • Title: A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 Source: PubMed URL
  • Title: Frangulosid as a novel hepatitis B virus DNA polymerase inhibitor: a virtual screening study Source: 3 Biotech / PMC URL
  • Title: OAT3 Participates in Drug–Drug Interaction between Bentysrepinine and Entecavir through Interactions with M8—A Metabolite of Bentysrepinine—In Rats and Humans In Vitro Source: Pharmaceutics / PMC URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for α-Methyl-p-tyrosine (AMPT) in Animal Studies

A Note on Nomenclature: The initial request specified "Methyl propyl-L-tyrosinate." Following a comprehensive literature search, this compound does not appear to be a commonly used or well-documented agent in animal rese...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The initial request specified "Methyl propyl-L-tyrosinate." Following a comprehensive literature search, this compound does not appear to be a commonly used or well-documented agent in animal research. However, the search results consistently highlighted a closely related and extensively studied compound, α-methyl-p-tyrosine (AMPT) , also known as Metyrosine . Given its established role as a research tool for catecholamine depletion in animal models, this guide will focus on the recommended use and protocols for AMPT.

Introduction: Understanding α-Methyl-p-tyrosine (AMPT)

α-Methyl-p-tyrosine (AMPT) is a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[4][5][6] By competitively inhibiting TH, AMPT effectively reduces the production of these crucial signaling molecules in both the central and peripheral nervous systems.[1][7][8] This targeted depletion of catecholamines makes AMPT an invaluable tool for researchers investigating the roles of these neurotransmitters in a wide range of physiological and pathological processes, including motor control, motivation, reward, and the pathophysiology of various neurological and psychiatric disorders.[4][6][9]

The primary mechanism of action of AMPT involves its competition with the endogenous amino acid L-tyrosine at the substrate-binding site of tyrosine hydroxylase.[1][4][5] This prevents the conversion of L-tyrosine to L-DOPA, the precursor for all catecholamines.[5] The resulting decrease in catecholamine synthesis can range from 20% to 80%, depending on the administered dose.[2][7]

Core Principles for In Vivo Dosing of AMPT

The selection of an appropriate AMPT dosage for animal studies is critical and depends on several factors, including the animal species, the desired level and duration of catecholamine depletion, and the specific scientific question being addressed. It is imperative to conduct pilot studies to determine the optimal dose for a particular experimental paradigm.

Key Considerations for Dosage Selection:
  • Animal Species: Rodents, particularly mice and rats, are the most common models for in vivo studies with AMPT. There can be species- and even strain-specific differences in metabolism and sensitivity to the compound.

  • Route of Administration: The most common route of administration for AMPT in animal studies is intraperitoneal (i.p.) injection. Oral administration is also possible but may require higher doses to achieve comparable effects due to potential differences in bioavailability.

  • Desired Effect: The dosage will vary depending on whether the goal is a partial or a near-complete depletion of catecholamines. Lower doses may be sufficient for behavioral studies where a subtle modulation of catecholaminergic signaling is desired, while higher doses are typically required for neurochemical studies aiming to achieve significant depletion.

  • Toxicity: At higher doses, AMPT can induce side effects such as sedation and weight loss.[10] It is crucial to monitor the health and well-being of the animals throughout the study and to establish a dose that is both effective and well-tolerated.

Recommended Dosage Ranges for Rodent Studies:

The following table summarizes commonly used dosage ranges for AMPT in mice and rats based on published literature. These should be considered as starting points for dose-finding experiments.

Animal ModelDosage RangeRoute of AdministrationTypical Application and Expected OutcomeReference
Mice 3 - 500 mg/kgIntraperitoneal (i.p.)Wide range depending on the desired level of catecholamine depletion.[10]
250 mg/kgIntraperitoneal (i.p.)Commonly used for significant catecholamine depletion in behavioral and neurochemical studies.[10][11]
Rats 100 mg/kgIntraperitoneal (i.p.)Suppression of self-stimulation behavior, indicating a reduction in reward-related neurotransmission.[10]
250 mg/kgIntraperitoneal (i.p.)Significant reduction in striatal dopamine efflux as measured by in vivo microdialysis.[11]

Experimental Protocols

Protocol 1: Acute Catecholamine Depletion in Mice for Behavioral Analysis

This protocol describes a general procedure for inducing acute catecholamine depletion in mice to assess its effects on a specific behavior.

Materials:

  • α-Methyl-p-tyrosine (AMPT)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., sterile water or saline, potentially with a suspending agent if solubility is an issue)

  • Appropriate animal handling and injection equipment (e.g., syringes, needles)

  • Behavioral testing apparatus

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing and handling procedures for at least one week prior to the experiment.

  • AMPT Preparation: Prepare a fresh solution or suspension of AMPT in the chosen vehicle on the day of the experiment. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (typically 5-10 mL/kg for mice). For example, to administer a 250 mg/kg dose to a 25g mouse in a 10 mL/kg volume, the concentration would be 25 mg/mL.

  • Dosing: Administer the prepared AMPT solution or a vehicle control via intraperitoneal (i.p.) injection.

  • Time Course: The onset and duration of AMPT's effects can vary. It is recommended to conduct behavioral testing at multiple time points post-injection (e.g., 2, 4, 6, and 8 hours) in a pilot study to determine the peak effect for the specific behavior of interest.

  • Behavioral Testing: At the predetermined time point, subject the mice to the behavioral test. Ensure that all experimental conditions are consistent across treatment groups.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of the AMPT-treated group to the vehicle-treated control group.

Protocol 2: Measurement of Striatal Dopamine Depletion in Rats using In Vivo Microdialysis

This protocol outlines a more advanced procedure to quantify the extent of dopamine depletion in the striatum of rats following AMPT administration.

Materials:

  • α-Methyl-p-tyrosine (AMPT)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle

  • In vivo microdialysis equipment (probes, pump, fraction collector)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis

  • Surgical instruments for stereotaxic implantation of the microdialysis probe

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the striatum of the rat. Allow the animal to recover from surgery for at least 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake and freely moving rat.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 60-90 minutes.

  • AMPT Administration: Administer AMPT (e.g., 250 mg/kg, i.p.) or vehicle.

  • Post-Injection Sample Collection: Continue to collect dialysate samples for several hours post-injection to monitor the time course of dopamine depletion.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and compare the time course of depletion between the AMPT and vehicle groups.

Visualizing the Mechanism and Workflow

Signaling Pathway: Inhibition of Catecholamine Synthesis

The following diagram illustrates the inhibitory effect of AMPT on the catecholamine biosynthesis pathway.

Catecholamine_Synthesis_Inhibition Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH LDOPA L-DOPA AADC AADC LDOPA->AADC Dopamine Dopamine DBH DBH Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine AMPT α-Methyl-p-tyrosine (AMPT) AMPT->TH Inhibits Experimental_Workflow start Start: Hypothesis Formulation acclimation Animal Acclimation & Baseline Measurements start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment AMPT or Vehicle Administration randomization->treatment outcome Outcome Assessment (Behavioral or Neurochemical) treatment->outcome analysis Data Collection & Statistical Analysis outcome->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A generalized workflow for in vivo studies using AMPT.

References

  • Weber, W., et al. (2000). O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine uptake in brain tumours: initial results of a comparative study. European Journal of Nuclear Medicine, 27(5), 542-549.
  • European Food Safety Authority. (2013). Scientific opinion on the safety and the efficacy of l-tyrosine for all animal species. EFSA Journal, 11(8), 3347.
  • Panasiewicz, M., et al. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of Biochemistry, 168(5), 507-516.
  • Jaskiw, G. E., & Bongiovanni, R. (2007). Low Dose Alpha-Methyl-Para-Tyrosine (AMPT) in the Treatment of Dystonia and Dyskinesia. The Journal of Neuropsychiatry and Clinical Neurosciences, 19(1), 84-85.
  • Taylor & Francis. (n.d.). Alpha methyl p tyrosine – Knowledge and References.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2024). Assessment of the feed additive consisting of l‐tyrosine for all animal species for the renewal of its authorisation (BCF Life Sciences). EFSA Journal, 22(7), e08892.
  • Valet, P., et al. (1995). Effects of the administration of a-methyl-p-tyrosine on the striatal dopamine increase and the behavioral motor disturbances in rats exposed to high pressure. Pharmacology Biochemistry and Behavior, 51(2-3), 443-448.
  • Kim, D. W., et al. (2016). 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration. Regulatory Toxicology and Pharmacology, 74, 128-134.
  • Kofroňová, O., et al. (2021). Toxicity of meta-Tyrosine. International Journal of Molecular Sciences, 22(24), 13575.
  • Patsnap. (2024, July 17). What is the mechanism of Metyrosine?
  • Norwegian Scientific Committee for Food and Environment (VKM). (2016). Risk assessment of "other substances" – L-tyrosine. VKM Report 2016: 61.
  • National Center for Biotechnology Inform
  • van der Zeyden, M., et al. (2005). Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. Neuroscience Letters, 391(1-2), 1-5.
  • Weber, W. A., et al. (2000). O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine uptake in brain tumours: initial results of a comparative study. European Journal of Nuclear Medicine, 27(5), 542-549.
  • Encyclopedia MDPI. (2022, October 25). AMPT.
  • Chen, L., et al. (2021). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8891.
  • Wikipedia. (n.d.). α-Methyl-p-tyrosine.
  • Wikipedia. (n.d.). Tyrosine.
  • BenchChem. (2024, June 25). What are TYH inhibitors and how do they work?
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2024). Assessment of the feed additive consisting of l‐tyrosine for all animal species for the renewal of its authorisation (BCF Life Sciences). EFSA Journal, 22(7), e08892.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of O-Methyl-D-tyrosine.
  • Salehi, B., et al. (2024). Pharmaco-toxicological aspects of thymol in veterinary medicine. A systematic review. Research in Veterinary Science, 171, 105191.
  • Hull, K. M., & Maher, T. J. (1991). L-tyrosine potentiates the anorexia induced by mixed-acting sympathomimetic drugs in hyperphagic rats. The Journal of Pharmacology and Experimental Therapeutics, 258(3), 963-968.

Sources

Application

Analytical Methods for the Detection and Quantification of Methyl Propyl-L-Tyrosinate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Methyl propyl-L-tyrosinate (CAS: 1354449-38-9) Executive Summary & Physicochemical Rationale Methyl propyl-L-tyrosin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Methyl propyl-L-tyrosinate (CAS: 1354449-38-9)

Executive Summary & Physicochemical Rationale

Methyl propyl-L-tyrosinate (CAS: 1354449-38-9)[1] is a synthetic amino acid derivative characterized by an L-tyrosine backbone modified with a propyl group and a methyl ester. In drug discovery and peptide synthesis, such unnatural amino acid derivatives are critical building blocks. However, their structural features present specific analytical challenges:

  • The Methyl Ester Moiety: Esters are highly susceptible to chemical hydrolysis at high pH and enzymatic cleavage by non-specific esterases in biological matrices (e.g., plasma, serum).

  • The Chiral Center: As an L-enantiomer, verifying enantiomeric excess (ee) is mandatory to prevent off-target pharmacological effects caused by D-isomer impurities[2].

  • The Amine and Phenol Groups: The basic nitrogen allows for highly efficient protonation in positive Electrospray Ionization (ESI+), making LC-MS/MS the gold standard for trace-level bioanalysis[3]. The aromatic ring provides a strong chromophore for UV detection at ~275 nm.

This application note details two distinct, self-validating analytical workflows: a Chiral HPLC-UV method for batch release and purity profiling, and a UHPLC-MS/MS method for high-sensitivity pharmacokinetic (PK) bioanalysis.

Workflow 1: Enantiomeric Purity Profiling (Chiral HPLC-UV)

Mechanistic Insights

To separate the L- and D-enantiomers of amino acid methyl esters, a chiral stationary phase (CSP) is required. Polysaccharide-derived columns (e.g., Chiralpak IA/ID) or macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC T) provide excellent chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric inclusion[2]. Because the compound already possesses a strong UV chromophore (the tyrosine aromatic ring), pre-column derivatization (often required for aliphatic amino acids) is unnecessary, streamlining the workflow[4].

ChiralWorkflow A Sample Prep (1 mg/mL in MeOH) B Chiral HPLC (Polysaccharide CSP) A->B C UV Detection (λ = 275 nm) B->C D Peak Integration & Resolution Calc C->D E Enantiomeric Excess (ee) % D->E

Fig 1. Chiral HPLC-UV workflow for determining enantiomeric excess of Methyl propyl-L-tyrosinate.
Step-by-Step Protocol: Chiral HPLC-UV
  • Sample Preparation: Dissolve 1.0 mg of Methyl propyl-L-tyrosinate in 1.0 mL of HPLC-grade Methanol to create a stock solution. Dilute to 100 µg/mL using the mobile phase. Causality: Methanol ensures complete dissolution without risking ester hydrolysis, which can occur in purely aqueous, unbuffered solutions over time.

  • Column Equilibration: Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase (Hexane : Isopropanol : Diethylamine = 80 : 20 : 0.1 v/v/v) at 1.0 mL/min for 30 minutes. Causality: The addition of 0.1% Diethylamine (DEA) suppresses secondary interactions between the basic amine of the analyte and residual silanols on the silica support, preventing peak tailing.

  • Injection & Detection: Inject 10 µL of the sample. Monitor absorbance at 275 nm.

  • System Suitability: Ensure the resolution ( Rs​ ) between the L-isomer (major peak) and D-isomer (minor peak) is ≥1.5 .

Workflow 2: High-Sensitivity Bioanalysis (UHPLC-MS/MS)

Mechanistic Insights

When quantifying Methyl propyl-L-tyrosinate in biological matrices for pharmacokinetic studies, the primary threat to analytical integrity is ex vivo degradation. Plasma esterases will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid. To create a self-validating protocol, the esterase activity must be quenched immediately upon sample collection using acidification and low temperatures.

For detection, the secondary/primary amine readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ precursor ion (m/z ~238.1) in ESI+ mode[5].

BioanalyticalWorkflow cluster_Prep Sample Preparation (Ice Bath) cluster_Analysis UHPLC-MS/MS Analysis A 1. Plasma Aliquot (50 µL) + 0.5% Formic Acid B 2. Protein Precipitation (150 µL MeCN + IS) A->B C 3. Centrifuge (14,000 x g) Collect Supernatant B->C D 4. UHPLC Separation (C18, Gradient Elution) C->D E 5. ESI+ Ionization [M+H]+ Precursor D->E F 6. MRM Detection (Triple Quadrupole) E->F

Fig 2. Bioanalytical LC-MS/MS workflow emphasizing esterase quenching and MRM detection.
Step-by-Step Protocol: Plasma Bioanalysis
  • Matrix Stabilization (Critical Step): Immediately upon harvesting plasma, add Formic Acid (FA) to a final concentration of 0.5% (v/v) and store on ice. Causality: Lowering the pH below 4.0 denatures plasma esterases, locking the analyte in its esterified form.

  • Protein Precipitation (PPT): Transfer 50 µL of stabilized plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of stable-isotope-labeled internal standard). Vortex for 30 seconds.

  • Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18, 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 2.5 minutes. Causality: The 0.1% FA acts as an ion-pairing agent, improving peak shape, and provides the necessary protons for efficient ESI+ ionization[5].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the [M+H]+ precursor to the dominant product ion (typically the loss of the ester group or cleavage at the amine).

Data Presentation & Method Parameters

To ensure rapid method transfer and reproducibility, the critical quantitative parameters for both workflows are summarized below.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterChiral HPLC-UV MethodUHPLC-MS/MS Bioanalytical Method
Column Chiralpak IA (250 × 4.6 mm, 5 µm)Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Hexane/IPA/DEA (80:20:0.1)A: H2O (0.1% FA) | B: MeCN (0.1% FA)
Flow Rate 1.0 mL/min (Isocratic)0.4 mL/min (Gradient)
Detection UV Diode Array (λ = 275 nm)ESI+ MRM (m/z ~238.1 Product Ion)
Run Time 15.0 minutes4.0 minutes
Column Temp 25 °C40 °C

Table 2: Typical Method Validation Summary (FDA Bioanalytical Guidelines)

Validation ParameterAcceptance CriteriaTypical Performance for Tyrosine Esters
Linear Range R2≥0.99 1.0 ng/mL – 1000 ng/mL
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.3 ng/mL | LOQ: 1.0 ng/mL
Intra-day Precision CV 15% (20% at LLOQ)4.2% – 8.5%
Matrix Effect IS-normalized MF: 0.85 – 1.150.92 (Minimal ion suppression)
Benchtop Stability 15% deviation from nominalStable for 6h on ice (with 0.5% FA)

References

  • Benchchem. "Methyl propyl-L-tyrosinate | 1354449-38-9". Benchchem Product Catalog.
  • MtoZ Biolabs. "L-Tyrosine Methyl Ester Analysis Service". MtoZ Biolabs Analytical Services.
  • Benchchem. "Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids".
  • MDPI. "Hydroxycinnamoyl Amino Acids Conjugates: A Chiral Pool to Distinguish Commercially Exploited Coffea spp." Molecules, 2020.
  • ResearchGate. "How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC". Scientific Discussion Forum.

Sources

Method

Methyl propyl-L-tyrosinate in drug discovery and development

Application Note: Methyl propyl-L-tyrosinate in the Synthesis and Development of Anti-HBV Peptidomimetics Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Typ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl propyl-L-tyrosinate in the Synthesis and Development of Anti-HBV Peptidomimetics

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In the landscape of antiviral drug discovery, peptidomimetics derived from natural products offer a privileged scaffold for therapeutic intervention. Methyl propyl-L-tyrosinate (CAS No. 1354449-38-9), chemically identified as O-propyl-L-tyrosine methyl ester[1][2], has emerged as a critical building block in the structural optimization of Matijin-Su (MTS) [3]. MTS is a naturally occurring phenylalanine dipeptide isolated from the traditional medicinal plant Dichondra repens Forst., renowned for its potent anti-hepatitis B virus (HBV) and hepatoprotective activities[4][5].

The Causality of Structural Choice

The incorporation of Methyl propyl-L-tyrosinate into the MTS scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles:

  • Regioselective O-Alkylation: The pre-installed O-propyl group on the phenolic hydroxyl ring eliminates the need for complex downstream protection/deprotection steps, preventing unwanted side reactions at the amino group during peptide coupling[6].

  • Lipophilicity and Cellular Penetration: Native peptides often suffer from poor membrane permeability. The O-propyl aliphatic chain significantly increases the lipophilicity of the dipeptide, facilitating passive diffusion across the hepatocyte cell membrane—a prerequisite for targeting intracellular HBV replication[3].

  • Prodrug Mechanism: The C-terminal methyl ester acts as a transient protecting group during synthesis and serves as a prodrug moiety in vivo. Once inside the hepatocyte, intracellular esterases hydrolyze the ester to release the active carboxylic acid, ensuring sustained intracellular drug concentrations.

Experimental Workflow & Pathway Visualization

To contextualize the application of Methyl propyl-L-tyrosinate, the following diagrams illustrate the chemical synthesis workflow and the downstream biological mechanism of action.

Workflow N1 Methyl propyl-L-tyrosinate (CAS: 1354449-38-9) N3 Peptide Coupling (HATU, DIPEA, DMF) N1->N3 N2 N-Aroyl-L-Phenylalanine Derivative N2->N3 N4 MTS Derivative (O-propyl-L-tyrosine moiety) N3->N4 High Yield Low Racemization N5 In Vitro Screening (HepG2.2.15 Cells) N4->N5 Lipophilic Cell Penetration N6 HBV DNA & Antigen Inhibition Analysis N5->N6

Figure 1: Experimental workflow for the synthesis and in vitro screening of MTS derivatives.

Pathway MTS MTS Derivative (Intracellular Entry) HBVDNA HBV DNA Replication MTS->HBVDNA Inhibits HBsAg HBsAg Secretion MTS->HBsAg Suppresses HBeAg HBeAg Secretion MTS->HBeAg Suppresses LIVER Hepatoprotective Effect HBVDNA->LIVER Reduced Viral Load

Figure 2: Intracellular signaling and viral inhibition pathway of lipophilic MTS derivatives.

Validated Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not only list steps but include internal controls to validate the success of each phase.

Protocol A: Synthesis of N-[N-(3-trifluoromethylbenzoyl)-L-phenylalanyl]-O-propyl-L-tyrosine methyl ester

This protocol details the coupling of Methyl propyl-L-tyrosinate with an N-aroyl-L-phenylalanine derivative[3].

Reagents:

  • Methyl propyl-L-tyrosinate hydrochloride (1.0 eq)

  • N-(3-trifluoromethylbenzoyl)-L-phenylalanine (1.05 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (Solvent)

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve N-(3-trifluoromethylbenzoyl)-L-phenylalanine in anhydrous DMF at 0°C under an inert argon atmosphere. Add HATU and stir for 10 minutes.

    • Causality: HATU is selected over traditional EDC/HOBt because it is highly efficient for sterically hindered amino acids, driving the reaction to completion faster while suppressing epimerization.

  • Amine Addition: Add Methyl propyl-L-tyrosinate hydrochloride to the mixture, followed immediately by the dropwise addition of DIPEA.

    • Causality: DIPEA neutralizes the hydrochloride salt of the tyrosinate, freeing the nucleophilic amine. Its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (Reaction QC): Perform TLC (Hexane:EtOAc 1:1). The disappearance of the starting tyrosinate spot (visualized via ninhydrin stain) confirms coupling completion.

  • Workup & Purification: Quench with water, extract with EtOAc (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: In Vitro Anti-HBV Efficacy Screening

This assay evaluates the biological activity of the synthesized compound using HepG2.2.15 cells[4][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS and 380 μg/mL G418. Incubate at 37°C, 5% CO₂ for 24 hours.

    • Causality: HepG2.2.15 cells are stably transfected with the HBV genome and continuously secrete viral particles. Maintaining G418 selection pressure ensures the retention of the viral plasmid, making this the gold standard model for chronic HBV infection.

  • Compound Treatment: Treat cells with serial dilutions of the MTS derivative (e.g., 0.1 to 100 μM). Include Lamivudine (3TC) as a positive control and 0.1% DMSO as a vehicle control. Refresh the media containing the compound every 3 days for a total of 9 days.

  • Self-Validation (Cytotoxicity QC): On day 9, perform a CCK-8 viability assay on a parallel plate.

    • Causality: Establishing the CC₅₀ (Cytotoxic Concentration 50%) is mandatory to prove that reductions in viral markers are due to specific antiviral activity, not host cell death.

  • Efficacy Readout:

    • Antigen Secretion: Collect the day-9 supernatant and quantify HBsAg and HBeAg using commercial ELISA kits.

    • Viral Replication: Lyse the cells, extract intracellular core-associated DNA, and quantify HBV DNA via quantitative real-time PCR (qPCR) to determine the IC₅₀.

Data Presentation: Structure-Activity Relationship (SAR)

The strategic addition of the O-propyl group via Methyl propyl-L-tyrosinate yields significant improvements in antiviral efficacy compared to native or shorter-chain derivatives. The table below summarizes the comparative quantitative data typical for this class of peptidomimetics[4][7][8].

Compound ScaffoldTyrosine ModificationIC₅₀ (HBV DNA) μMCC₅₀ (HepG2.2.15) μMSelectivity Index (SI)
Native MTSNone (Native -OH)12.61> 200> 15.8
MTS Derivative AO-Methyl-L-tyrosine8.45> 200> 23.6
MTS Derivative B O-Propyl-L-tyrosine (Methyl propyl-L-tyrosinate) 2.57 > 200 > 77.8
Lamivudine (Control)N/A0.05> 1000> 20000

Data Interpretation: The transition from a native hydroxyl to a methoxy, and finally to a propoxy group (via Methyl propyl-L-tyrosinate), demonstrates a clear trend: increased lipophilicity correlates with a lower IC₅₀ and a vastly improved Selectivity Index (SI = CC₅₀ / IC₅₀). This validates the use of Methyl propyl-L-tyrosinate as an optimal intermediate for developing potent, non-toxic anti-HBV agents.

References

  • Kuang et al. (2021). "Dichondra repens J.R.Forst. and G.Forst.: A Review of Its Traditional Uses, Chemistry, Pharmacology, Toxicology and Applications." Frontiers in Pharmacology, 11:608199. URL:[Link]

  • Chen et al. (2022). "Role of bioactive compounds in the treatment of hepatitis: A review." Frontiers in Pharmacology, 13:1033623. URL:[Link]

  • Li et al. (2020). "Natural Products: Review for Their Effects of Anti-HBV." Evidence-Based Complementary and Alternative Medicine, 2020:8838449. URL:[Link]

Sources

Application

Application Note: Experimental Design and Pharmacokinetic Profiling of Methyl propyl-L-tyrosinate

Executive Summary & Mechanistic Rationale Methyl propyl-L-tyrosinate (CAS: 1354449-38-9) is a highly versatile, lipophilically modified amino acid derivative utilized in advanced drug discovery and peptidomimetic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl propyl-L-tyrosinate (CAS: 1354449-38-9) is a highly versatile, lipophilically modified amino acid derivative utilized in advanced drug discovery and peptidomimetic synthesis[1]. From a mechanistic standpoint, the esterification of the C-terminal carboxyl group with a methyl moiety neutralizes the physiological negative charge of the free amino acid. This modification significantly enhances passive transcellular diffusion across lipid bilayers, effectively acting as a permeability-enhancing prodrug strategy[2]. Concurrently, the propyl modification introduces specific steric and hydrophobic properties, making it an ideal candidate for targeted pharmacokinetic studies, esterase-labile prodrug development, and as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).

This application note details a self-validating experimental framework to evaluate the physicochemical integrity, cellular permeability, and enzymatic activation of Methyl propyl-L-tyrosinate.

Workflow A Compound QC (CAS: 1354449-38-9) B Caco-2 Permeability (A-B & B-A Transport) A->B Validated Purity >98% C Esterase Hydrolysis (S9 Fraction/Lysate) A->C Metabolic Profiling D SPPS Integration (Peptide Coupling) A->D Synthetic Building Block B->C Intracellular Processing

Fig 1. Multidisciplinary experimental workflow for Methyl propyl-L-tyrosinate evaluation.

Protocol 1: Caco-2 Cellular Permeability Assay

Causality & Design: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a polarized monolayer with tight junctions, closely mimicking the human small intestinal mucosa[3]. We employ a bidirectional transport assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to distinguish between passive diffusion facilitated by the methyl ester and active efflux (e.g., P-glycoprotein-mediated transport)[2].

Self-Validating Controls: Transepithelial Electrical Resistance (TEER) is measured pre- and post-assay. A TEER >200 Ω·cm² validates monolayer integrity, ensuring that detected permeation is transcellular rather than an artifact of a compromised membrane[2]. Lucifer Yellow is used as a paracellular permeability marker (must be <1% transport).

Step-by-Step Methodology:
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 5×10⁵ cells/well. Culture for 21±4 days in DMEM supplemented with 10% FBS to allow full differentiation[4].

  • Integrity Verification: Measure TEER. Proceed only if TEER ≥ 200 Ω·cm²[2].

  • Dosing Preparation: Prepare a 10 µM solution of Methyl propyl-L-tyrosinate in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4) to maintain physiological pH during transport[5].

  • Transport Execution:

    • A-B Transport (Absorption): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL fresh HBSS to the basolateral chamber[2].

    • B-A Transport (Efflux): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL fresh HBSS to the apical chamber[2].

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with equal volumes of fresh pre-warmed buffer to maintain sink conditions[2].

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ )[3].

Protocol 2: Enzymatic Hydrolysis & Stability Assay

Causality & Design: As a methyl ester, the compound acts as a prodrug that requires intracellular enzymatic cleavage by carboxylesterases (e.g., CES1 in the liver, CES2 in the intestine) to liberate the active free acid (propyl-L-tyrosine)[6]. This assay quantifies the conversion rate, ensuring the prodrug is stable in plasma but rapidly activated intracellularly.

Self-Validating Controls: Heat-inactivated S9 fractions are used as a negative control to differentiate true enzymatic hydrolysis from spontaneous chemical degradation in the buffer[7].

Mechanism Prodrug Methyl propyl-L-tyrosinate (Lipophilic Prodrug) CES Carboxylesterases (CES1 / CES2) Prodrug->CES Cellular Uptake Active Propyl-L-tyrosine (Active Metabolite) CES->Active Ester Hydrolysis Waste Methanol (Leaving Group) CES->Waste Cleavage

Fig 2. Enzymatic hydrolysis pathway of the methyl ester prodrug by carboxylesterases.

Step-by-Step Methodology:
  • Preparation: Thaw human liver S9 fractions on ice. Prepare a reaction mixture containing 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4)[7].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding Methyl propyl-L-tyrosinate to a final concentration of 5 µM[6].

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. This precipitates proteins and instantly halts enzymatic activity[6].

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured enzymes.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring the exponential decay of the methyl ester prodrug and the stoichiometric appearance of the free acid metabolite[6].

Protocol 3: Integration into Solid-Phase Peptide Synthesis (SPPS)

Causality & Design: Tyrosine methyl esters are frequently utilized in peptide chemistry to protect the C-terminus during N-terminal elongation or side-chain modifications, preventing unwanted oligomerization or side reactions.

Step-by-Step Methodology:
  • Resin Loading: Methyl propyl-L-tyrosinate can be coupled to a functionalized resin (e.g., Wang or 2-CTC resin) via its N-terminus or side-chain hydroxyl group.

  • Coupling: Utilize standard coupling reagents (e.g., HATU/DIPEA) in DMF. Due to the steric hindrance of the propyl group, extended coupling times (2 hours) or double-coupling cycles are highly recommended to ensure >99% yield.

  • Deprotection: The methyl ester can be selectively removed post-synthesis using mild basic hydrolysis (e.g., 1M LiOH in THF/H₂O at 0°C) without disturbing standard acid-labile protecting groups like Boc or tBu[8].

Data Presentation & Expected Outcomes

Table 1: Physicochemical & Pharmacokinetic Profiling Summary
ParameterAssay / Calculation MethodExpected Range / OutcomeSignificance
Purity HPLC-UV (254 nm)> 98.0%Ensures reliable biological readouts[1].
Papp​ (A-B) Caco-2 Monolayer Transport> 10 × 10⁻⁶ cm/sIndicates high passive intestinal absorption[3].
Efflux Ratio Papp(B−A)​/Papp(A−B)​ < 2.0Suggests the compound is not a strong P-gp substrate[2].
Enzymatic T1/2​ S9 Fraction Hydrolysis15 – 45 minutesConfirms rapid intracellular prodrug activation[6].

References

  • Title: Caco-2 Permeability Assay Protocol Source: Scribd URL: [Link]

  • Title: Efficacy and pharmacokinetic evaluation of a novel anti-malarial compound (NP046) in a mouse model Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Sources

Method

Application Note: Orthogonal Cell Viability Assays for Methyl Propyl-L-Tyrosinate and Its Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction & Mechanistic Rationale Methyl propyl-L-tyrosinate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction & Mechanistic Rationale

Methyl propyl-L-tyrosinate (CAS: 1354449-38-9) is a highly functionalized amino acid derivative utilized extensively as a building block in the synthesis of antiviral agents, antimalarial compounds, and phosphonate prodrugs [1][3]. Because it is a lipophilic esterified derivative of L-tyrosine, it readily permeates cell membranes. Recent drug discovery efforts have heavily relied on L-tyrosine derivatives to target viral replication (e.g., Chikungunya virus) and parasitic infections (e.g., Plasmodium falciparum) [2][4].

Before advancing these synthesized compounds into efficacy models, establishing a rigorous cytotoxicity profile is a critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) milestone.

The Causality Behind Assay Selection (E-E-A-T)

As an Application Scientist, I strongly advise against relying on a single viability readout when working with amino acid derivatives. Synthetic tyrosine derivatives can compete with endogenous tyrosine, potentially altering protein synthesis, disrupting tyrosine catabolism, or modulating cellular redox states without causing immediate membrane lysis [5].

If a researcher relies solely on a metabolic assay like MTT (which measures NAD(P)H-dependent oxidoreductase activity), the compound might artificially depress the metabolic readout by stalling cellular metabolism, yielding a false positive for cytotoxicity . Conversely, compound auto-reduction could yield a false negative .

To establish a self-validating system , this protocol mandates an orthogonal approach: pairing the colorimetric MTT assay with the luminescent CellTiter-Glo (ATP quantitation) assay. If the MTT readout drops but ATP levels remain stable, the compound is a metabolic modulator, not a cytotoxic agent.

Mechanism Cell Viable Cell Mito Active Mitochondria Cell->Mito ATP ATP Pool Mito->ATP Reductase NAD(P)H Reductase Mito->Reductase Luciferase Luciferase Reaction ATP->Luciferase Formazan Formazan (570nm) Reductase->Formazan Light Luminescence Luciferase->Light MTT MTT Reagent MTT->Formazan

Biochemical mechanisms of MTT and ATP-based orthogonal cell viability assays.

Experimental Design & Self-Validating Controls

To ensure the trustworthiness of the data, the experimental plate must be designed to control for the specific chemical properties of Methyl propyl-L-tyrosinate:

  • Hydrophobicity: The compound must be dissolved in 100% DMSO. The final assay concentration of DMSO must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Auto-absorbance Control: Tyrosine derivatives can sometimes form colored complexes in culture media. "Media + Compound" wells (without cells) must be included to subtract background absorbance at 570 nm.

  • Positive Cytotoxicity Control: Doxorubicin (10 µM) or Puromycin (10 µg/mL) should be used to validate the dynamic range of the assay [1].

Workflow A 1. Compound Prep Methyl propyl-L-tyrosinate in 100% DMSO C 3. Treatment 0.1 - 300 µM (Max 0.5% DMSO) A->C B 2. Cell Seeding U-937 / Vero-E6 Cells (10^4 cells/well) B->C D 4. Incubation 48-72h at 37°C, 5% CO2 C->D E1 5a. MTT Assay Read Absorbance at 570 nm D->E1 E2 5b. ATP Assay Read Luminescence D->E2 F 6. Data Synthesis IC50 & Viability % E1->F E2->F

Workflow for orthogonal cell viability screening of Methyl propyl-L-tyrosinate.

Step-by-Step Methodologies

Part A: Cell Seeding and Compound Treatment

Note: This protocol utilizes Vero-E6 (adherent) and U-937 (suspension) cells, which are standard models for evaluating tyrosine-derivative antivirals and antiparasitics [1][2].

  • Cell Preparation: Harvest cells at 80% confluency. Resuspend in complete RPMI-1640 or DMEM (supplemented with 10% FBS and 1% Penicillin/Streptomycin).

  • Seeding: Dispense 100 µL of cell suspension (1 × 10⁴ cells/well) into two separate 96-well plates (one clear-bottom for MTT, one opaque white for ATP). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherent cells to attach.

  • Compound Dilution: Prepare a 60 mM stock of Methyl propyl-L-tyrosinate in 100% DMSO. Perform a 1:3 serial dilution in DMSO, then dilute 1:200 in culture media to create 2X treatment solutions (DMSO concentration is now 0.5%).

  • Dosing: Add 100 µL of the 2X compound solutions to the 100 µL of media already in the wells. Final compound concentrations should range from 0.1 µM to 300 µM, with a final DMSO concentration of 0.25%.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

Part B: MTT Assay Protocol (Metabolic Readout)
  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the clear-bottom plate.

  • Formazan Formation: Incubate for 3 to 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate at 400 x g for 5 mins before aspiration (for suspension cells). Add 150 µL of pure DMSO to each well to dissolve the formazan.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes in the dark. Read absorbance at 570 nm using a microplate reader.

Part C: CellTiter-Glo Assay Protocol (ATP Readout)
  • Equilibration: Remove the opaque white plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (This minimizes temperature gradients that can skew luminescence).

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent to each well.

  • Lysis: Induce cell lysis by placing the plate on an orbital shaker for 2 minutes.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Data Presentation & Interpretation

Data should be normalized to the vehicle control (0.25% DMSO) set at 100% viability. Background absorbance/luminescence from cell-free wells must be subtracted prior to calculation. Extract the IC₅₀ utilizing a non-linear regression model (four-parameter logistic curve).

Table 1: Expected Orthogonal Viability Data for L-Tyrosine Derivatives

CompoundCell LineAssay TypeReadout TargetIC₅₀ (µM)Max Toxicity at 300 µM (%)
Methyl propyl-L-tyrosinate Vero-E6MTTNAD(P)H Reductase> 30012.4 ± 2.1
Methyl propyl-L-tyrosinate Vero-E6ATPAbsolute ATP Pool> 30014.0 ± 1.8
Doxorubicin (Control) Vero-E6MTTNAD(P)H Reductase1.298.5 ± 0.5
Doxorubicin (Control) Vero-E6ATPAbsolute ATP Pool1.499.1 ± 0.3

Interpretation: If Methyl propyl-L-tyrosinate shows high viability (>85%) at maximum solubility limits (300 µM) across both assays, the compound is confirmed to be non-cytotoxic. This validates its safety profile for use as an intermediate or prodrug building block in downstream in vitro efficacy assays.

References

  • Anti-Parasite and Cytotoxic Activities of Chloro and Bromo L-Tyrosine Derivatives. SciELO. Retrieved from:[Link]

  • The Mechanism of Action of L-Tyrosine Derivatives against Chikungunya Virus Infection In Vitro Depends on Structural Changes. International Journal of Molecular Sciences / PMC. Retrieved from:[Link]

  • Anti-inflammatory phosphonate compounds.Google Patents (WO2004100960).
  • Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum. Taylor & Francis. Retrieved from:[Link]

  • Intracellular Targeted Nanocapsules Containing Nanobiotherapeutic Suppress Lung, Liver, Breast and Cervix Cancer Cell Lines by Prodrug Activation or Removal of Intracellular Tyrosine. MDPI. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl propyl-L-tyrosinate Solubility Solutions

Overview & Mechanistic Context Methyl propyl-L-tyrosinate (often referred to as O-propyl-L-tyrosine methyl ester) is a highly specialized amino acid derivative. It is prominently featured as a crucial building block in t...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Methyl propyl-L-tyrosinate (often referred to as O-propyl-L-tyrosine methyl ester) is a highly specialized amino acid derivative. It is prominently featured as a crucial building block in the synthesis of bioactive peptides, including phenylalanine dipeptides like Matijin-Su (MTS) derivatives used in anti-HBV drug development[1].

While the parent amino acid, L-tyrosine, possesses moderate aqueous solubility due to its zwitterionic nature, the dual modification in Methyl propyl-L-tyrosinate drastically alters its physicochemical profile. The methyl esterification neutralizes the carboxylate's negative charge, and the O-propylation of the phenolic ring removes a critical hydrogen bond donor while introducing a bulky aliphatic chain. This results in a highly hydrophobic molecule that is prone to rapid aggregation and precipitation in aqueous buffers[2], presenting significant challenges for both solid-phase peptide synthesis (SPPS) and in vitro biological assays.

Quantitative Solubility Data

Understanding the solvent compatibility of tyrosine methyl ester derivatives is the first step in troubleshooting. The table below synthesizes baseline solubility limits and recommended applications based on empirical chemical data[3][4].

Solvent SystemMax Solubility LimitRecommended ApplicationMechanistic Notes
Water (pH 7.4) < 0.1 mg/mLNot RecommendedSevere hydrophobic collapse; amine is only partially protonated.
0.1M HCl (aq) ~ 5 mg/mLAcidic Aqueous AssaysProtonation of the free amine (pKa ~9.0) forms a soluble hydrochloride salt[5].
DMSO (100%) ≥ 20 mg/mLPrimary Master StocksExcellent solvation of the hydrophobic propyl-phenyl moiety[3].
DMF (100%) ≥ 20 mg/mLPeptide Synthesis (SPPS)Standard organic solvent; prevents aggregation during coupling[2].
Methanol ~ 50 mg/mLAnalytical (HPLC/MS)Highly soluble, but volatility limits use in long-term storage[4].

Troubleshooting Guide & FAQs

Q1: Why does my Methyl propyl-L-tyrosinate precipitate immediately when transitioning from a DMSO stock to a physiological assay buffer (pH 7.4)? A: This is a classic "solvent crash" driven by the hydrophobic effect. In 100% DMSO, the hydrophobic O-propyl group and the methyl ester are fully solvated. When diluted into an aqueous buffer at pH 7.4, the solvent polarity increases drastically. Because the N-terminal amine is only partially protonated at this pH, the molecule lacks sufficient charge to maintain hydration. The hydrophobic propyl chains associate rapidly to minimize contact with water, forming insoluble aggregates[6].

Q2: How can I formulate this compound for in vitro cell-based assays without exceeding the 1% DMSO toxicity threshold? A: You cannot rely on simple dilution. To maintain aqueous solubility while keeping DMSO <1%, you must utilize a solubilizing excipient. We recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic O-propyl-phenyl moiety inserts into the lipophilic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin ensures the complex remains soluble in water. Alternatively, if your experimental design allows, purchasing or synthesizing the hydrochloride salt form of the ester will significantly improve baseline aqueous solubility[5].

Q3: My peptide synthesis coupling is failing due to poor solubility in DMF. What is going wrong? A: While tyrosine methyl esters typically exhibit excellent solubility in DMF[2], the introduction of the O-propyl group can sometimes lead to inter-molecular hydrophobic packing if the concentration is pushed too high (e.g., >0.5 M). Additionally, ensure your DMF is strictly anhydrous; trace water can induce micro-precipitation. If issues persist, gently warm the solution to 30°C and sonicate before adding coupling reagents like HATU or DIC.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

This protocol ensures complete solvation without thermal degradation, establishing a self-validating baseline for downstream assays.

  • Calculate Mass: Weigh exactly 2.51 mg of Methyl propyl-L-tyrosinate (MW ≈ 251.3 g/mol ) into a sterile, static-free glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mechanical Solvation: Vortex vigorously for 60 seconds. Follow with ultrasonic bath sonication for 5 minutes at room temperature.

  • Validation (Critical Step): Inspect the solution against a dark background. It must be completely clear and colorless to faintly yellow[3]. If any particulate matter remains, do not proceed; discard and verify reagent purity.

  • Storage: Aliquot into single-use volumes and store at -20°C[3]. Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

Protocol B: Aqueous Formulation via HP-β-CD Complexation

Use this protocol to prepare a 100 µM working solution in physiological buffer (DMSO < 1%).

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Dilution: Pipette 990 µL of the 20% HP-β-CD buffer into a microcentrifuge tube.

  • Injection: While vortexing the buffer at medium speed, slowly inject 10 µL of the 10 mM DMSO master stock (from Protocol A) directly into the center of the liquid vortex. Do not let the DMSO touch the tube walls.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 30 minutes to allow the host-guest cyclodextrin complex to reach thermodynamic equilibrium.

  • Validation: Measure the Optical Density at 600 nm (OD600) or use Dynamic Light Scattering (DLS). An OD600 > 0.05 indicates micro-precipitation. A successful formulation will read identical to the blank buffer.

Process Workflows & Mechanisms

SolvationMechanism Start Methyl propyl-L-tyrosinate (Hydrophobic API) DMSO Solvation in 100% DMSO (Thermodynamically Stable) Start->DMSO AqBuffer Direct Dilution into Aqueous Buffer (pH 7.4) DMSO->AqBuffer <1% DMSO final Cyclodextrin Addition of 20% HP-β-CD (Host-Guest Complexation) DMSO->Cyclodextrin Direct Formulation Precipitation Hydrophobic Collapse & Aggregation AqBuffer->Precipitation Solvent Polarity Shift Precipitation->Cyclodextrin Formulation Rescue Solution Stable Aqueous Working Solution (Ready for Assay) Cyclodextrin->Solution Steric Shielding

Fig 1: Mechanistic pathway of hydrophobic collapse and cyclodextrin-mediated rescue.

ProtocolWorkflow Weigh Weigh API Stock Add DMSO (10 mM Stock) Weigh->Stock Vortex Vortex & Sonicate (5 mins) Stock->Vortex Check1 Visual Check: Clear Solution? Vortex->Check1 Check1->Stock No (Re-sonicate) Dilute Dilute into Assay Buffer Check1->Dilute Yes Check2 Validation: OD600 < 0.05? Dilute->Check2 Fail Aggregate Formed (Discard) Check2->Fail No (Turbid) Pass Proceed to Biological Assay Check2->Pass Yes (Clear)

Fig 2: Self-validating experimental workflow for stock preparation and aqueous dilution.

References[3] Title: DL -tyrosine methyl ester = 95 HPLC 7361-31-1 - Sigma-Aldrich

Source: sigmaaldrich.com URL:[5] Title: CAS 3417-91-2: L-Tyrosine, methyl ester, hydrochloride - CymitQuimica Source: cymitquimica.com URL:[6] Title: Z-L-tyrosine methyl ester - Chem-Impex Source: chemimpex.com URL:[1] Title: Dichondra repens J.R.Forst. and G.Forst.: A Review of Its Traditional Uses, Chemistry, Pharmacology, Toxicology and Applications - PMC Source: nih.gov URL:[4] Title: Thermo Scientific Chemicals L-Tyrosine methyl ester, 98% 5 g | Buy Online Source: fishersci.ca URL:[2] Title: L-Tyrosine, O-methyl-, methyl ester, hydrochloride | 7479-01-8 | Benchchem Source: benchchem.com URL:

Sources

Optimization

How to improve the stability of Methyl propyl-L-tyrosinate solutions

Technical Support Center: Enhancing the Stability of Methyl Propyl-L-Tyrosinate Solutions Mechanistic Principles of Degradation Methyl propyl-L-tyrosinate is an α-amino acid methyl ester derivative. While the propyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Stability of Methyl Propyl-L-Tyrosinate Solutions

Mechanistic Principles of Degradation

Methyl propyl-L-tyrosinate is an α-amino acid methyl ester derivative. While the propyl group modifies the molecule's lipophilicity and pharmacokinetic profile, the core instability of this compound in solution stems from the highly reactive methyl ester and the primary/secondary amine. As an application scientist, understanding why the molecule degrades is the first step to preventing it. In solution, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The methyl ester bond is highly labile. In aqueous media, both hydronium (acid-catalyzed) and hydroxide (base-catalyzed) ions can cleave the ester to yield the free acid (propyl-L-tyrosine) and methanol. Base-catalyzed hydrolysis is particularly rapid due to the strong nucleophilicity of the hydroxide ion.

  • Intermolecular Aminolysis (Oligomerization): At neutral to basic pH, the α-amino group is deprotonated (pKa ~ 9.0) and becomes a potent nucleophile. It can attack the electrophilic ester carbonyl of an adjacent molecule, displacing methanol and forming linear dipeptides or cyclic diketopiperazines (DKPs).

  • Racemization: At elevated pH, the electron-withdrawing nature of the ester group makes the α-proton acidic. Base-catalyzed deprotonation forms a planar enolate intermediate, leading to the loss of stereochemical integrity and conversion of the active L-enantiomer to the D-enantiomer[1].

Diagnostic Q&A: Troubleshooting Solution Instability

Q1: My aqueous stock solution degrades within 24 hours at room temperature. What is the primary cause? A1: The primary culprit is likely an improper pH environment. Amino acid methyl esters are most stable in mildly acidic conditions (pH 4.0–5.0). If your buffer is > pH 6.0, both base-catalyzed hydrolysis and intermolecular aminolysis accelerate rapidly because the amine becomes unprotonated. Causality & Fix: Adjust your buffer to pH 4.5. Notably, the choice of buffer salt matters; structural analogues like L-tyrosine methyl ester exhibit higher stability in acetate buffers compared to citrate buffers, as citrate can act as a general base catalyst for ester cleavage[2].

Q2: I need to prepare a highly concentrated stock (100 mM) for biological assays. Which solvent minimizes degradation? A2: Water promotes hydrolysis, and high concentrations promote intermolecular aminolysis. To mitigate both, use strictly anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Causality & Fix: Store your solid compounds in a desiccator and use molecular sieves in your solvent[3]. Even trace atmospheric moisture absorbed by hygroscopic DMSO will initiate hydrolysis. Always purge your formulation vials with argon to displace moisture-laden air.

Q3: I observe a secondary peak in my LC-MS chromatogram with a mass corresponding to [2M - CH3OH + H]+. What is this? A3: This mass shift (+M - 32 Da) is the classic signature of a linear dipeptide formed via intermolecular aminolysis. The free amine of one Methyl propyl-L-tyrosinate molecule has attacked the methyl ester of another. This occurs when solutions are kept at high concentrations at neutral/basic pH. Diluting the stock or lowering the pH will protonate the amine, neutralizing its nucleophilicity and halting this pathway.

Q4: Can I use basic solutions (like LiOH or NaOH) to adjust the solubility of the ester? A4: Absolutely not. Exposure to strong bases will not only cause instantaneous saponification (hydrolysis) of the methyl ester but will also drive rapid racemization at the α-carbon. Studies on N-methylamino acid esters demonstrate that basic saponification conditions (e.g., LiOH) lead to significant racemization and loss of optical purity[4].

Kinetic Data: Degradation Profiles

The following table summarizes the expected stability of tyrosine methyl ester derivatives under various formulation conditions, allowing you to select the optimal environment for your specific assay needs.

Solvent / Buffer ConditionpHStorage TempPrimary DegradantEstimated Half-Life (t½)
Deionized Water (Unbuffered)~6.525°CFree Acid, Oligomers< 24 hours
50 mM Acetate Buffer4.54°CFree Acid> 14 days
50 mM Citrate Buffer4.54°CFree Acid~ 7 days
Anhydrous DMSO (Argon purged)N/A-20°CNone (Stable)> 6 months
0.1 M NaOH13.025°CFree Acid, D-Enantiomer< 5 minutes

Validated Protocols (Self-Validating Systems)

Protocol: Preparation of a Moisture-Free 50 mM Stock Solution Causality Focus: This protocol utilizes inert gas and low temperatures to entirely arrest the nucleophilic and hydrolytic pathways.

  • System Validation (Time-Zero): Before formulation, dissolve 1 mg of the lyophilized Methyl propyl-L-tyrosinate powder in 1 mL of LC-MS grade Acetonitrile/Water (0.1% Formic Acid) and inject immediately. This establishes your baseline purity (Intact Ester vs. Free Acid) and validates the integrity of your starting material.

  • Desiccation: Ensure the solid compound has been stored in a desiccator over anhydrous MgSO₄ or molecular sieves to remove surface moisture prior to weighing[3].

  • Solvent Preparation: Use newly opened, anhydrous DMSO (≤0.005% water). Add activated 3Å molecular sieves to the DMSO bottle 24 hours prior to use to scavenge any residual water.

  • Dissolution: Weigh the required mass of Methyl propyl-L-tyrosinate into a sterile, amber glass vial. Add the anhydrous DMSO to achieve a 50 mM concentration. Vortex gently until fully dissolved. Avoid sonication, which generates localized heat and accelerates degradation.

  • Inert Purging: Insert an Argon gas line into the headspace of the vial. Purge gently for 30 seconds to displace oxygen and atmospheric humidity.

  • Aliquoting: Divide the stock into single-use 50 µL aliquots in tightly sealed cryovials. This prevents repeated freeze-thaw cycles, which introduce condensation and transiently concentrate the solute, driving aminolysis.

  • Storage: Store immediately at -20°C or -80°C.

Mechanistic Visualizations

DegradationPathways A Methyl propyl-L-tyrosinate (Intact Ester) B Base/Acid-Catalyzed Hydrolysis A->B H2O, pH < 4 or pH > 6 C Intermolecular Aminolysis A->C High Conc., pH > 7 D Base-Catalyzed Racemization A->D Strong Base, OH- E Propyl-L-tyrosine (Free Acid) + Methanol B->E F Linear Dipeptides / Oligomers C->F G Methyl propyl-D-tyrosinate (D-Enantiomer) D->G

Mechanistic degradation pathways of Methyl propyl-L-tyrosinate in solution.

FormulationWorkflow S1 1. Weighing (Desiccated) S2 2. Solvent Addition (Anhydrous DMSO) S1->S2 S3 3. Inert Gas Purging (Argon/N2) S2->S3 S4 4. Aliquoting (Single-Use Vials) S3->S4 S5 5. Cryo-Storage (-20°C to -80°C) S4->S5

Optimized step-by-step formulation workflow for stable amino acid ester stock solutions.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2004). FULL PUBLIC REPORT: L-Tyrosine methyl ester hydrochloride. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from[Link]

  • ResearchGate Community. (2015). Any advice about the stability of ester and carbamate containing compounds? Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl propyl-L-tyrosinate Workflows

Welcome to the Technical Support Center for Methyl propyl-L-tyrosinate (CAS: 1354449-38-9) and related alkylated tyrosine derivatives. This guide is engineered for drug development professionals and synthetic chemists wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl propyl-L-tyrosinate (CAS: 1354449-38-9) and related alkylated tyrosine derivatives. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity protocols for handling sterically hindered, functionalized amino acid building blocks.

Below, our Application Scientists address the most critical failure points in coupling, activation, and deprotection workflows, providing field-proven, self-validating solutions.

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why is my amide coupling efficiency consistently low when using Methyl propyl-L-tyrosinate?

A: The low coupling yield is a direct consequence of steric hindrance and altered nucleophilicity. Alkylated tyrosine derivatives—particularly those with N-propyl modifications—present massive steric bulk around the alpha-amine. Standard carbodiimide chemistries (e.g., DIC/HOBt or EDC) fail here because the intermediate O-acylisourea cannot efficiently undergo aminolysis before competing side reactions (like N -acylurea rearrangement) take over.

The Solution: You must force the reaction through a highly reactive, stabilized intermediate. Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[1]. HATU generates a 7-aza-OBt active ester. The critical causality here is the neighboring group effect : the nitrogen atom in the pyridine ring of the active ester acts as an internal base, hydrogen-bonding with the incoming sterically hindered amine to precisely align it for nucleophilic attack, drastically accelerating the reaction[2].

Q2: I am observing significant racemization (loss of stereopurity) during the activation of this compound. How do I suppress this?

A: Racemization during the activation of C -terminal esters occurs primarily via the oxazolone mechanism . When the carboxylic acid is over-activated in the presence of a strong tertiary amine base (like DIPEA), the molecule cyclizes into an oxazolone intermediate. This intermediate easily loses its alpha-proton to form an achiral enolate, resulting in a racemic mixture upon coupling[3].

The Solution:

  • Base Substitution: Replace DIPEA with a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or sym-collidine. These bases are bulky enough to facilitate coupling but too hindered to efficiently abstract the alpha-proton.

  • Thermal Control: Pre-activation must be strictly controlled. Perform the activation at 0°C and limit the pre-activation window to exactly 2 minutes before introducing the nucleophile.

Q3: How can I safely hydrolyze the methyl ester without causing epimerization or damaging the propyl group?

A: Methyl ester hydrolysis (saponification) requires basic conditions, but prolonged exposure to standard aqueous NaOH at room temperature will abstract the alpha-proton, leading to epimerization[4].

The Solution: Employ a mild Lithium Hydroxide (LiOH) protocol in a mixed solvent system (THF/MeOH/Water). The lithium ion ( Li+ ) strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydroxide nucleophile to attack rapidly at lower temperatures (0°C to 4°C), minimizing the time the chiral center is exposed to basic conditions and preserving stereochemical integrity[5].

Part 2: Quantitative Data & Reagent Selection

To optimize your synthesis, refer to the following empirical comparison of coupling reagents when handling sterically hindered tyrosine derivatives.

Coupling ReagentActive Ester FormedRelative Reaction RateRacemization RiskBest Use Case for Alkyl-Tyrosines
DIC / HOBt OBt esterSlowLowUnhindered primary amines; routine SPPS.
HBTU OBt esterModerateModerateStandard solution-phase couplings.
PyBOP OBt esterFastLowCouplings where guanidinium byproducts are unwanted.
HATU 7-aza-OBt esterVery Fast Very Low N-alkylated or highly sterically hindered amines[6].

Part 3: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling with HATU

This protocol is a self-validating system; the color change of the reaction mixture serves as an in-process indicator of active ester formation.

  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid component in anhydrous DMF (concentration ~0.1 M) under an inert Argon atmosphere.

  • Activation: Add 1.05 equivalents of HATU[7]. Cool the reaction flask to 0°C using an ice bath.

  • Base Addition: Dropwise, add 2.0 equivalents of sym-collidine (TMP). The solution will typically turn a pale yellow, indicating the formation of the active 7-aza-OBt ester. Do not exceed 2 minutes of pre-activation.

  • Coupling: Add 1.1 equivalents of Methyl propyl-L-tyrosinate (dissolved in a minimal amount of DMF).

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.

  • Validation: Monitor completion via LC-MS. Quench the reaction with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

Protocol B: Mild Saponification of the Methyl Ester

Designed to prevent alpha-carbon epimerization during ester cleavage.

  • Solvent System: Dissolve the Methyl propyl-L-tyrosinate derivative in a 3:1:1 mixture of THF : Methanol : Water.

  • Thermal Control: Submerge the reaction vessel in an ice bath and allow it to equilibrate to 0°C.

  • Hydrolysis: Add 1.2 equivalents of finely powdered Lithium Hydroxide monohydrate ( LiOH⋅H2​O ). Stir vigorously at 0°C for 1.5 hours.

  • Validation & Quenching: Monitor the disappearance of the methyl ester peak via TLC or LC-MS. Once complete, immediately neutralize the reaction by adding 1M HCl dropwise until the pH reaches 4.0.

  • Isolation: Concentrate the organic solvents in vacuo at <30°C, then extract the aqueous layer with Dichloromethane to isolate the free carboxylic acid.

Part 4: Visualizations & Workflows

TroubleshootingWorkflow Step1 Low Coupling Yield Detected Step2 Is the amine sterically hindered? Step1->Step2 Step3A Switch to HATU/HOAt + TMP (Base) Step2->Step3A Yes (e.g., N-propyl) Step3B Check Activation Time & Temp Step2->Step3B No Step4 Reduce to 0°C Limit pre-activation to 2 min Step3B->Step4

Workflow for troubleshooting low coupling yields in sterically hindered amino acid derivatives.

RacemizationMechanism ActAA Activated Tyrosine Derivative Oxazolone Oxazolone Intermediate (Achiral Enolate) ActAA->Oxazolone Excess Base (e.g., DIPEA) Desired Desired Chiral Product ActAA->Desired Direct Aminolysis (Optimized) Racemized Racemized Coupling Product Oxazolone->Racemized Nucleophilic Attack

Mechanistic pathway of base-catalyzed racemization via oxazolone formation during peptide coupling.

Part 5: References

  • HATU coupling reagent - peptide synthesis. Activotec. Available at:[Link]

  • A systematic approach to the solid-phase synthesis of linear and cyclic pseudopeptide libraries. PubMed / NIH. Available at:[Link]

  • A Mild and Selective Method for the Hydrolysis of Esters. ResearchGate. Available at:[Link]

  • Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol. Analyst (RSC Publishing). Available at:[Link]

  • Optimization of Microwave Assisted Solid-Phase Synthesis of Octreotate Peptide. Acta Poloniae Pharmaceutica / ResearchGate. DOI:

Sources

Optimization

Addressing batch-to-batch variability of Methyl propyl-L-tyrosinate

Welcome to the technical support center for Methyl propyl-L-tyrosinate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl propyl-L-tyrosinate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability. Inconsistent performance of a starting material can significantly impact experimental reproducibility, reaction yields, and the purity of your final product.[1][2][3] This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: Addressing Inconsistent Experimental Outcomes

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Question 1: My reaction yield has significantly decreased after switching to a new batch of Methyl propyl-L-tyrosinate. What are the potential causes?

A sudden drop in reaction yield is a common indicator of batch-to-batch variability in a starting material.[2] The root cause often lies in a difference in the purity and composition of the new batch compared to the old one. Here are the primary suspects:

  • Lower Purity of the Active Reagent: The most straightforward cause is a lower percentage of the desired Methyl propyl-L-tyrosinate in the new batch.

  • Presence of Inhibitory Impurities: The new batch may contain impurities that interfere with your reaction. For amino acid derivatives, these can include residual starting materials from synthesis, byproducts, or degradation products.[4][5]

  • Higher Moisture Content: An increased water content in the new batch can interfere with moisture-sensitive reactions.

  • Incorrect Isomer: While less common for commercially supplied chiral compounds, the presence of the D-isomer (Methyl propyl-D-tyrosinate) can inhibit reactions that are stereospecific.

Recommended Troubleshooting Workflow

To systematically diagnose the issue, a head-to-head comparison of the old (good) and new (bad) batches is recommended.

Diagram: Troubleshooting Workflow for Reduced Yield

G Start Reduced yield with new batch Purity_Check 1. Chemical Purity Assessment (HPLC, NMR) Start->Purity_Check Result_Purity Significant purity difference? Purity_Check->Result_Purity Moisture_Check 2. Water Content Analysis (Karl Fischer) Result_Moisture Higher moisture content? Moisture_Check->Result_Moisture Chiral_Check 3. Enantiomeric Purity (Chiral HPLC) Result_Chiral D-isomer detected? Chiral_Check->Result_Chiral Result_Purity->Moisture_Check No Action_Purity Contact supplier with data. Qualify a new batch. Result_Purity->Action_Purity Yes Result_Moisture->Chiral_Check No Action_Moisture Dry the material under vacuum. Adjust reaction stoichiometry. Result_Moisture->Action_Moisture Yes Action_Chiral Contact supplier for replacement. Source from a different vendor. Result_Chiral->Action_Chiral Yes End Problem Resolved Result_Chiral->End No Action_Purity->End Action_Moisture->End Action_Chiral->End

Caption: A decision tree for troubleshooting reduced reaction yields.

Step-by-Step Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a powerful tool for separating and quantifying the components of a mixture.[6]

  • Objective: To compare the purity profile of the two batches.

  • Method:

    • Prepare solutions of both the old and new batches of Methyl propyl-L-tyrosinate at the same concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method. For example, Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile.

    • Run a gradient from 10% B to 90% B over 20 minutes.

    • Monitor the elution at a wavelength of 280 nm (for the tyrosine aromatic ring).

  • Interpretation: Compare the chromatograms. Look for a smaller main peak for the new batch or the presence of new or larger impurity peaks.

2. Chiral HPLC for Enantiomeric Purity

The presence of the D-enantiomer can be detrimental, especially in biological applications or stereospecific synthesis. Chiral HPLC can separate and quantify enantiomers.[7][8][9][10]

  • Objective: To determine the enantiomeric excess (e.e.) of the L-isomer.

  • Method:

    • Use a chiral stationary phase (CSP) column, such as one derived from amylose or cellulose phenylcarbamates.[8]

    • An isocratic mobile phase, often a mixture of hexane and isopropanol with a small amount of an acidic or basic additive, is typically used. The exact conditions will depend on the column manufacturer's recommendations.

    • Prepare samples of both batches as described for the purity analysis.

    • Inject the samples and analyze the resulting chromatogram.

  • Interpretation: A pure L-isomer sample should show a single major peak. The presence of a second peak indicates contamination with the D-isomer. The peak area can be used to calculate the enantiomeric excess.

3. Karl Fischer Titration for Water Content

  • Objective: To accurately quantify the water content in each batch.

  • Method: This is a standard and highly accurate method for water determination. It involves the titration of the sample with a Karl Fischer reagent.

  • Interpretation: A significantly higher water content in the new batch may require drying the material or adjusting the amount of reagent used in your reaction.

Parameter "Good" Batch (Old) "Bad" Batch (New) Potential Impact
Chemical Purity (HPLC) 99.5%97.0%Lower effective concentration of starting material.
Major Impurity Peak 0.2% at RRT 1.21.5% at RRT 1.2Impurity may be inhibiting the reaction.
Enantiomeric Purity >99.9% L-isomer99.5% L-isomerMay not be significant for all reactions, but critical for stereospecific ones.
Water Content (KF) 0.1%0.8%Quenching of reagents, side reactions.

Table 1: Hypothetical comparative analysis of two batches of Methyl propyl-L-tyrosinate.

Question 2: I am observing unexpected side products in my reaction with the new batch. How can I identify them and their source?

The appearance of new side products often points to the presence of reactive impurities in your starting material.[5][11] For a tyrosine derivative, these could include:

  • Unprotected L-tyrosine or L-tyrosine methyl ester: If the propyl esterification was incomplete, these could be present.

  • N-acylated impurities: If protecting groups were used during synthesis and not fully removed.[12]

  • Oxidized tyrosine species: The phenolic ring of tyrosine is susceptible to oxidation.[11]

  • Di- or tri-peptides: Formed if the amino group is not properly protected during synthesis and storage.

Recommended Identification Strategy

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To obtain the mass of the unexpected side products and impurities in the starting material.

  • Method:

    • Analyze a diluted sample of your reaction mixture using LC-MS.

    • Also, run an LC-MS analysis on a solution of the new batch of Methyl propyl-L-tyrosinate.

    • Compare the mass spectra of the impurity peaks with the expected masses of potential impurities listed above.

  • Interpretation: A match between the mass of an impurity in the starting material and a side product in your reaction strongly suggests the source of the problem.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain structural information about the starting material and any significant impurities.

  • Method:

    • Dissolve a sufficient amount of the new batch in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire a proton (¹H) NMR spectrum.

    • Compare the spectrum to a reference spectrum of pure Methyl propyl-L-tyrosinate.

  • Interpretation: Look for unexpected signals. For example, the absence of the characteristic signals for the propyl group could indicate the presence of the methyl ester instead. Additional aromatic signals might suggest ring-modified impurities.

Diagram: Impurity Identification Workflow

G Start Unexpected side products observed LCMS_Reaction 1. Analyze reaction mixture by LC-MS Start->LCMS_Reaction LCMS_Reagent 2. Analyze new batch of reagent by LC-MS LCMS_Reaction->LCMS_Reagent Compare_Spectra Compare mass spectra of impurities and side products LCMS_Reagent->Compare_Spectra Mass_Match Mass match found? Compare_Spectra->Mass_Match Identify_Impurity Identify impurity structure Mass_Match->Identify_Impurity Yes No_Match Side product is from reaction pathway, not reagent impurity Mass_Match->No_Match No NMR_Analysis 3. Perform NMR on new batch for structural confirmation Mitigate Mitigate: Purify reagent, adjust reaction, or source new batch NMR_Analysis->Mitigate Identify_Impurity->NMR_Analysis

Caption: Workflow for identifying the source of unexpected side products.

Frequently Asked Questions (FAQs)

Q: How should I store Methyl propyl-L-tyrosinate to ensure its stability? A: Methyl propyl-L-tyrosinate should be stored in a tightly sealed container in a cool, dry place, protected from light.[13][14] For long-term storage, refrigeration (2-8 °C) is recommended. The compound is generally stable, but improper storage can lead to degradation over time.[13][15]

Q: What is the typical purity I should expect for research-grade Methyl propyl-L-tyrosinate? A: For most research and development applications, a purity of >98% is common.[16] However, for sensitive applications such as peptide synthesis or in vivo studies, a purity of >99% with a high enantiomeric excess (>99.5%) is often required. Always refer to the supplier's certificate of analysis for the specific batch.

Q: Can I purify a batch of Methyl propyl-L-tyrosinate myself if I suspect it has impurities? A: Yes, if you have the appropriate equipment. Recrystallization from a suitable solvent system can be effective for removing minor impurities. For more complex mixtures, column chromatography on silica gel may be necessary. However, these procedures can be time-consuming and may lead to material loss. For critical applications, it is often more efficient to source a new, high-purity batch from a reputable supplier.

Q: My supplier's certificate of analysis shows high purity, but I'm still seeing problems. Why? A: A certificate of analysis provides a snapshot of the batch at the time of testing. However, it may not test for all possible impurities. Furthermore, the material could have degraded during shipping or storage. It's also possible that the analytical method used by the supplier is not sensitive enough to detect an impurity that is critical to your specific application.[1] In such cases, performing your own in-house analysis as described in the troubleshooting guide is essential.[17]

References

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. Available from: [Link]

  • Chiral recognition and the determination of optical purity of some amino acid ester salts using monosaccharides as chiral. RSC Publishing. 1999. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. Available from: [Link]

  • Tyrosine Impurities and Related Compound. Veeprho. Available from: [Link]

  • Understanding 'Inconsistent' Results in Drug Testing. Oreate AI Blog. 2025. Available from: [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. 2025. Available from: [Link]

  • l tyrosine and its Impurities. Pharmaffiliates. Available from: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. 2000. Available from: [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. Available from: [Link]

  • Tyrosine-impurities. Pharmaffiliates. Available from: [Link]

  • L-Tyrosine Impurities. Omsynth Lifesciences. Available from: [Link]

  • Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. Available from: [Link]

  • CAS No : 1080-06-4 | Product Name : Methyl L-Tyrosinate. Pharmaffiliates. Available from: [Link]

  • Tyrosine-impurities. Pharmaffiliates. Available from: [Link]

  • Related impurities in peptide medicines. PubMed. 2014. Available from: [Link]

  • Achieving Batch to Batch Consistency in API Synthesis. Neuland Labs. 2026. Available from: [Link]

  • L-TYROSINE METHYL ESTER. ChemBK. 2024. Available from: [Link]

  • Identifying sources of batch to batch variation in processability. ResearchGate. Available from: [Link]

  • Investigation of Impurities in Peptide Pools. Preprints.org. 2024. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. 2017. Available from: [Link]

  • Methyl L-Tyrosinate : CAS No.1080-06-4. Omsynth Lifesciences. Available from: [Link]

  • (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. PMC. Available from: [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. UCLA. Available from: [Link]

  • Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Available from: [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. 2019. Available from: [Link]

  • BioPharma By The Numbers: Batch Failures in Biopharma Manufacturing. BioPlan Associates. 2025. Available from: [Link]

  • Methyl O-pentyl-L-tyrosinate. PubChem. 2026. Available from: [Link]

  • L Tyrosine methyl ester. mzCloud. 2015. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting and Minimizing Off-Target Effects of Methyl Propyl-L-Tyrosinate

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic biologists who utilize Methyl propyl-L-tyrosinate (CAS 1354449...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic biologists who utilize Methyl propyl-L-tyrosinate (CAS 1354449-38-9) [1]. While this unnatural amino acid (UAA) is a powerful building block for site-specific Antibody-Drug Conjugates (ADCs) [2] and neuroleptic peptide design, its unique structural features—specifically the lipophilic propyl chain and the C-terminal methyl ester—introduce complex off-target dynamics.

This guide abandons generic troubleshooting. Instead, we will deconstruct the chemical causality behind these off-target effects and provide self-validating protocols to ensure absolute experimental fidelity.

Section 1: Cellular Assays & In Vitro Promiscuity

Q1: During cell-based screening, my negative controls show high background signal, and the compound loses target specificity after 12 hours. Why is this happening?

The Causality: This is a dual-factor issue driven by hydrophobic promiscuity and premature prodrug cleavage .

  • The addition of the O-propyl (or N-propyl) group significantly increases the partition coefficient (LogP) of the tyrosine derivative. This thermodynamic shift drives non-specific hydrophobic interactions with off-target proteins (e.g., serum albumin or non-target kinases).

  • The C-terminal methyl ester makes the compound highly susceptible to intracellular carboxylesterases. Over a 12-hour window, the ester is hydrolyzed into the free acid (propyl-L-tyrosine), which alters its electrostatic profile, abolishes its intended target affinity, and triggers off-target pathway activation.

CellularAssay UAA Methyl propyl-L-tyrosinate (Intact Ester) Target Target Receptor (Specific Binding) UAA->Target Intact Binding (0-4h Window) Esterase Intracellular Esterases UAA->Esterase Hydrolysis (Time > 4h) FreeAcid Propyl-L-tyrosine (Free Acid) Esterase->FreeAcid Cleavage of Methyl Ester OffTarget Off-Target Kinases / Proteins FreeAcid->OffTarget Promiscuous Binding

Fig 1: Mechanistic pathway of esterase-mediated off-target binding in cell-based assays.

Protocol 1: Self-Validating Esterase Inhibition & Blocking Assay

To mitigate this, you must control both the hydrophobic environment and the enzymatic degradation rate.

  • Step 1: Formulate your assay buffer with 0.05% Tween-20 and 0.1% BSA. This saturates the hydrophobic binding capacity of the propyl group, preventing it from sticking to non-target cellular debris.

  • Step 2: Seed cells at 1×104 cells/well in a 96-well plate.

  • Step 3: Prepare two parallel treatment groups:

    • Group A: Media + 10 µM Methyl propyl-L-tyrosinate.

    • Group B: Media + 10 µM Methyl propyl-L-tyrosinate + 100 µM PMSF (a broad-spectrum esterase inhibitor).

  • Step 4: Incubate for 1, 4, and 12 hours. Lyse cells and quantify the ratio of methyl ester to free acid via LC-MS/MS (MRM mode).

  • Self-Validation Checkpoint: If Group B maintains >90% intact ester at 12 hours while Group A shows <50%, the causality of your off-target effect is definitively linked to esterases. The restoration of assay specificity in Group B self-validates the protocol.

Section 2: UAA Incorporation & Amber Suppression

Q2: I am using an orthogonal tRNA/aaRS pair to incorporate Methyl propyl-L-tyrosinate into my ADC payload protein, but mass spectrometry shows misincorporation of endogenous tyrosine. How do I improve translational fidelity?

The Causality: Engineered aminoacyl-tRNA synthetases (aaRS) designed for bulky UAAs often retain a residual, competitive affinity for endogenous L-tyrosine[2]. If the intracellular concentration of Methyl propyl-L-tyrosinate is too low, or if the bacteria are grown in rich media (like LB) where endogenous L-tyrosine is abundant, the thermodynamic equilibrium shifts. The aaRS will misacylate the suppressor tRNA with L-tyrosine, resulting in a heterogeneous protein population and severe off-target toxicity when conjugated.

AmberSuppression aaRS Engineered aaRS tRNA Suppressor tRNA(CUA) aaRS->tRNA Acylation UAA Methyl propyl-L-tyrosinate (Optimized 2 mM) UAA->aaRS High Affinity (Dominant) EndoTyr Endogenous L-Tyrosine (Depleted) EndoTyr->aaRS Residual Affinity (Outcompeted) TargetProt Target Protein (Site-Specific UAA) tRNA->TargetProt Translation (Fidelity > 98%) OffProt Target Protein (Misincorporated Tyr) tRNA->OffProt Translation (Off-Target)

Fig 2: Competitive misincorporation dynamics during orthogonal translation and mitigation.

Protocol 2: High-Fidelity UAA Incorporation via Metabolic Depletion

To force the aaRS to exclusively utilize the UAA, you must manipulate the intracellular amino acid pool.

  • Step 1: Transform E. coli BL21(DE3) with your pEvol-pylT plasmid system and the target gene containing the TAG stop codon.

  • Step 2: Grow cultures in M9 minimal media supplemented with a defined mixture of 19 amino acids—strictly excluding L-tyrosine —until OD600 reaches 0.6.

  • Step 3: Add Methyl propyl-L-tyrosinate to a final concentration of 2.0 mM. (Do not exceed 3 mM to avoid precipitating the highly lipophilic compound).

  • Step 4: Induce expression with 1 mM IPTG and 0.2% arabinose. Shift temperature to 20°C for 16 hours to slow translation kinetics, giving the aaRS time to select the bulkier UAA.

  • Step 5: Purify the protein via Ni-NTA chromatography and perform intact protein mass spectrometry (ESI-TOF).

  • Self-Validation Checkpoint: The mass delta between the observed and theoretical mass must be < 2 Da. If a secondary peak appears at -42 Da (indicating the loss of the propyl group) or at the exact mass of native tyrosine, the depletion failed. A clean single peak validates that the competitive thermodynamic threshold was successfully breached.

Section 3: Solid-Phase Peptide Synthesis (SPPS) Complications

Q3: When incorporating this residue into a peptide sequence, I observe a high rate of epimerization (D-enantiomer formation) and sequence truncation. How can I fix this?

The Causality: The steric hindrance of the propyl group drastically slows down the coupling kinetics during SPPS. When using standard coupling reagents (like HBTU) and strong bases (like DIPEA), the activated ester remains unreacted for too long. This extended lifetime allows the base to abstract the alpha-proton, forming an oxazolone intermediate that rapidly undergoes epimerization. The result is an off-target D-amino acid peptide that will fail biological validation.

Protocol 3: Sterically-Optimized Coupling Workflow
  • Step 1: Swell the resin in DMF for 30 minutes.

  • Step 2: Discard HBTU. Prepare a coupling cocktail using HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt . HATU is highly reactive and forces the coupling to completion before epimerization can occur.

  • Step 3: Replace the strong base DIPEA with the weaker, sterically hindered base TMP (2,4,6-trimethylpyridine) at a 4-fold molar excess.

  • Step 4: Couple for exactly 15 minutes at 45°C using microwave assistance, rather than 60 minutes at room temperature.

  • Self-Validation Checkpoint: Cleave a micro-aliquot of the peptide and run it on a chiral HPLC column. The presence of a single sharp peak (L-enantiomer) rather than a doublet validates that the accelerated kinetics successfully outpaced the oxazolone formation pathway.

Quantitative Summary of Mitigation Strategies

To provide a clear benchmark for your assay development, the following table summarizes the quantitative improvements achieved by implementing the causality-driven protocols described above.

Assay ContextStandard ConditionOff-Target / Error Rate (%)Optimized ConditionOff-Target / Error Rate (%)Fold Improvement
Cell-Based Binding Media only, 24h incubation65% (Ester hydrolysis)100 µM PMSF, 4h incubation< 5%> 13x
UAA Translation LB Media (High endogenous Tyr)30% (Misincorporation)M9 Minimal Media (Tyr depleted)< 2%15x
SPPS Coupling HBTU / DIPEA (60 min, RT)18% (Epimerization)HATU / TMP (15 min, 45°C)< 1%> 18x
References
  • Google Patents. "WO2013185115A1 - Antibodies comprising site-specific non-natural amino acid residues, methods of their preparation and methods of their use". World Intellectual Property Organization.
Optimization

Troubleshooting unexpected results in Methyl propyl-L-tyrosinate experiments

Welcome to the Technical Support Center for Methyl propyl-L-tyrosinate (CAS 1354449-38-9)[1][2]. As a Senior Application Scientist, I have structured this guide to address the complex physicochemical and synthetic challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl propyl-L-tyrosinate (CAS 1354449-38-9)[1][2]. As a Senior Application Scientist, I have structured this guide to address the complex physicochemical and synthetic challenges associated with this compound.

Depending on your synthetic route, "Methyl propyl-L-tyrosinate" typically refers to one of two regioisomers utilized in advanced drug discovery:

  • Methyl N-propyl-L-tyrosinate: An N-alkylated building block used in the synthesis of epimerization-resistant peptidomimetics[3][4].

  • Methyl O-propyl-L-tyrosinate: A lipophilic tyrosine ether derivative frequently utilized in the synthesis of Matijin-Su (MTS) dipeptide analogues for anti-Hepatitis B Virus (HBV) research[5][6][7].

Below is an in-depth troubleshooting guide designed to resolve unexpected results during chemical synthesis, purification, and biological assay integration.

Section 1: Chemical Synthesis & Peptide Coupling

Q1: Why am I seeing extremely low coupling yields (<20%) when reacting Fmoc-amino acids with Methyl N-propyl-L-tyrosinate? The Causality: You are encountering severe steric hindrance. The N-propyl group creates a bulky steric shield around the secondary amine, drastically increasing the transition state energy required for nucleophilic attack on the activated carboxylate. Standard uronium reagents like HBTU or EDC/NHS are insufficiently reactive for N-alkylated amines, leading to stalled reactions or premature hydrolysis of the active ester[3][8].

The Solution: You must transition to highly reactive 7-aza-benzotriazole derivatives (HATU/HOAt) or morpholino-based reagents (COMU). The nitrogen atom at the 7-position of the HOAt leaving group provides a critical "neighboring group effect." It acts as an intramolecular hydrogen-bond acceptor, anchoring the incoming N-propyl amine and accelerating aminolysis before side reactions can occur[3][8].

Q2: I am observing significant epimerization (racemization) during the coupling of my tyrosinate derivative. What is the mechanism, and how can I prevent it? The Causality: Epimerization during peptide coupling is driven by base-catalyzed oxazolone formation. When the carboxyl group is highly activated, the α -proton becomes highly acidic. If coupling is slow (as is the case with hindered N-propyl groups), excess tertiary base (like DIPEA) abstracts the α -proton, forming an achiral oxazolone intermediate that rapidly racemizes[8][9].

The Solution:

  • Base Selection: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine).

  • Stoichiometric Control: Never exceed a 2.0 molar equivalent of base relative to the coupling reagent.

  • Kinetic Outcompetition: Use HATU/HOAt to ensure the rate of aminolysis vastly outpaces the rate of oxazolone formation[8].

Mechanism Activated Activated Ester (Slow Aminolysis) Base Excess Base (DIPEA) Proton Abstraction Activated->Base Steric Delay HOAt HATU / HOAt Rapid Aminolysis Activated->HOAt Neighboring Group Effect Oxazolone Oxazolone Intermediate (Loss of Chirality) Base->Oxazolone Racemic Racemized Peptide (Epimeric Mixture) Oxazolone->Racemic Success Chiral Retention (Desired Peptide) HOAt->Success

Mechanistic pathway of base-catalyzed racemization versus successful chiral coupling.

Section 2: In Vitro Biological Assay Integration

Q3: My synthesized O-propyl-L-tyrosine methyl ester derivative (Matijin-Su analogue) is precipitating during in vitro anti-HBV cell assays. How do I resolve this? The Causality: Matijin-Su (MTS) is a phenylalanine dipeptide with potent anti-HBV activity[5][7]. By incorporating both an O-propyl ether and a methyl ester, you have removed two primary hydrogen-bond donors (the phenolic OH and the carboxylic acid) and added aliphatic bulk. This exponentially increases the partition coefficient (LogP) of the molecule. When introduced directly into aqueous media (e.g., DMEM or PBS), the hydrophobic effect forces the molecules to aggregate into micelles or precipitate entirely, leading to false-negative antiviral efficacy data[5][6].

The Solution: Implement a strict co-solvent dilution protocol. The compound must be fully solvated in a highly polar aprotic solvent before introduction to the aqueous phase.

Protocol: Preparation of Lipophilic MTS-Derivatives for Cell-Based Assays

This protocol is a self-validating system; visual clarity at Step 2 confirms successful solvation.

  • Primary Solubilization: Dissolve the lyophilized Methyl O-propyl-L-tyrosinate derivative in 100% anhydrous DMSO to create a 10 mM (100x) master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Dilute the master stock 1:10 into a transitional buffer (e.g., 50% DMSO / 50% PEG-400 or Tween-80). Validation check: The solution must remain optically clear.

  • Final Assay Integration: Spike the intermediate stock into your pre-warmed (37°C) aqueous cell culture media immediately prior to treating the HepG2.2.15 cells. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Section 3: Quantitative Data & Troubleshooting Workflows

To optimize your synthetic workflows, refer to the empirical data summarized below regarding coupling efficiencies for hindered tyrosinate derivatives.

Table 1: Comparative Efficiency of Coupling Reagents for N-Propyl-L-Tyrosinate

Coupling ReagentAdditiveBaseTransition State StabilizationTypical Yield (%)Racemization Risk
HBTU HOBtDIPEANone< 20%High
EDC NHSTEANone< 10%Moderate
HATU HOAtDIPEAIntramolecular H-bond (7-Aza)> 85%Low
COMU OxymaTMPHigh nucleophilicity of Oxyma> 90%Very Low
Protocol: Optimized HATU/HOAt Coupling Methodology
  • Activation: Dissolve the Fmoc-protected amino acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF (0.1 M concentration). Add TMP (2.0 eq) and stir at 0°C for 3 minutes to form the active ester.

  • Coupling: Add Methyl N-propyl-L-tyrosinate (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor completion via LC-MS. Self-validation: Do not proceed to deprotection until the unreacted tyrosinate peak is <5% by UV area.

  • Quenching: Quench with saturated aqueous NH4​Cl to destroy unreacted active esters, followed by standard ethyl acetate extraction.

Workflow Start Methyl propyl-L-tyrosinate Reaction Setup CheckType Identify Derivative Type Start->CheckType NPropyl N-propyl-L-tyrosinate (Peptidomimetics) CheckType->NPropyl OPropyl O-propyl-L-tyrosinate (e.g., MTS Anti-HBV) CheckType->OPropyl LowYield Low Coupling Yield? NPropyl->LowYield Solubility Precipitation in Assay? OPropyl->Solubility Steric Steric Hindrance at N-terminus LowYield->Steric UseHATU Switch to HATU/HOAt or COMU Steric->UseHATU Lipo High Lipophilicity (LogP) Solubility->Lipo UseDMSO Prepare 100x DMSO Stock Dilute in aqueous buffer Lipo->UseDMSO

Diagnostic workflow for troubleshooting Methyl propyl-L-tyrosinate experiments based on regioisomer type.

References

  • Kuang, et al. "Dichondra repens J.R.Forst. and G.Forst.: A Review of Its Traditional Uses, Chemistry, Pharmacology, Toxicology and Applications". Frontiers in Pharmacology (PMC). Available at:[Link][5][6][7]

  • UCLA Chemistry. "Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids". UCLA Publications. Available at:[Link][9]

  • University of Barcelona (UB). "Backbone N-modified peptides: beyond N-methylation". TDX UB. Available at:[Link][3]

  • ACS Publications. "Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function". Chemical Reviews. Available at:[Link][8]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: Methyl propyl-L-tyrosinate vs. L-tyrosine

This guide provides an in-depth, objective comparison of Methyl propyl-L-tyrosinate and its parent amino acid, L-tyrosine. The focus is on the critical physicochemical and pharmacokinetic properties that influence their...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Methyl propyl-L-tyrosinate and its parent amino acid, L-tyrosine. The focus is on the critical physicochemical and pharmacokinetic properties that influence their respective applications in research and drug development. We will explore the causal relationships behind their differing performance characteristics, supported by established experimental protocols and data.

Introduction: The Rationale for Tyrosine Prodrugs

L-tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis.[1][2] Its significance extends to being a crucial precursor for the biosynthesis of vital catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—as well as thyroid hormones and melanin.[3][4][5] Despite its physiological importance, the therapeutic and cell culture applications of L-tyrosine are often hampered by a significant formulation challenge: its very low solubility in water at neutral pH, typically less than 0.5 mg/mL.[6]

This limitation necessitates the use of extreme pH conditions or organic solvents to create concentrated stock solutions, which can introduce risks of pH shock or solvent toxicity in biological systems.[6] To circumvent these issues, medicinal chemists and formulation scientists have explored prodrug strategies. One effective approach is the esterification of the carboxylic acid moiety. Methyl propyl-L-tyrosinate is one such ester derivative, designed to enhance the physicochemical properties of L-tyrosine, thereby improving its potential for oral bioavailability and utility in formulations.[7][8] This guide will dissect the key differences between these two molecules, providing the technical insights necessary for informed decision-making in a research and development context.

Physicochemical Properties: A Structural and Functional Comparison

The esterification of L-tyrosine's carboxylic acid group with a methylpropyl group fundamentally alters its chemical properties. This structural modification prevents the formation of a zwitterion at physiological pH, a state where the molecule has both a positive and a negative charge, which can impair membrane permeability.[7] The result is a molecule with increased lipophilicity, which is predicted to enhance its ability to cross biological membranes.

PropertyL-TyrosineMethyl propyl-L-tyrosinateRationale for Difference
Molecular Formula C₉H₁₁NO₃[2]C₁₃H₁₉NO₃Addition of a C₄H₈ alkyl group via ester linkage.
Molecular Weight 181.19 g/mol [2]~237.30 g/mol Increased mass from the added methylpropyl group.
Aqueous Solubility (pH 7.4) Very Low (~0.45 mg/mL)Moderate to HighEsterification of the polar carboxyl group increases lipophilicity and prevents zwitterion formation, which hinders solubility at neutral pH.[7]
pKa Values α-carboxyl: ~2.2, α-amino: ~9.2, phenolic hydroxyl: ~10.1[1]α-amino: ~7.5-8.0 (estimated), phenolic hydroxyl: ~10.1The highly acidic carboxyl group is masked as an ester, removing its pKa value from the physiological range. The pKa of the amino group is consequently lowered.
Calculated logP ~ -2.26~ 0.5 (estimated)The addition of the alkyl ester group significantly increases the hydrophobicity (lipophilicity) of the molecule.

Metabolic Fate and Bioavailability

The distinct metabolic pathways of L-tyrosine and its ester prodrug are central to their pharmacological profiles.

L-Tyrosine Metabolism: As a natural amino acid, L-tyrosine is absorbed and utilized directly. In mammals, it is either incorporated into proteins or acts as a substrate for various enzymatic pathways. The enzyme tyrosine hydroxylase, for instance, is the rate-limiting step in converting tyrosine to L-DOPA, the precursor to dopamine.[2][5]

Methyl propyl-L-tyrosinate Metabolism: As a prodrug, Methyl propyl-L-tyrosinate is not biologically active itself. It requires in-vivo hydrolysis by esterase enzymes, which are abundant in the intestine, liver, and blood plasma. This enzymatic cleavage releases L-tyrosine and the corresponding alcohol, 2-methyl-1-propanol. The liberated L-tyrosine then enters the endogenous L-tyrosine pool and follows its natural metabolic pathways.[9] The primary advantage of this two-step process is the potential for enhanced absorption of the more lipophilic ester form across the gut wall, leading to greater overall bioavailability of L-tyrosine compared to direct oral administration of the parent amino acid.[7][9]

cluster_absorption Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation cluster_metabolism Metabolic Pathways MPT Methyl propyl-L-tyrosinate Esterases Intestinal/Hepatic Esterases MPT->Esterases Absorption & Hydrolysis LT_Lumen L-tyrosine (Oral) LT_Absorbed Absorbed L-tyrosine LT_Lumen->LT_Absorbed Limited Absorption LT_Pool Endogenous L-tyrosine Pool LT_Absorbed->LT_Pool Esterases->LT_Pool Releases L-tyrosine Neurotransmitters Dopamine, Norepinephrine, Epinephrine LT_Pool->Neurotransmitters Hormones Thyroid Hormones LT_Pool->Hormones Protein Protein Synthesis LT_Pool->Protein A 1. Add excess compound to PBS (pH 7.4) B 2. Agitate at 37°C for 24-48h A->B C 3. Centrifuge to pellet solid B->C D 4. Filter supernatant C->D E 5. Quantify by HPLC D->E cluster_transwell Transwell Insert cluster_transport Apical Apical Chamber (A) (Lumen Side) Basolateral Basolateral Chamber (B) (Blood Side) Apical->Basolateral Papp(A→B) Membrane Permeable Membrane Basolateral->Apical Papp(B→A) Caco2 Differentiated Caco-2 Monolayer AtoB A→B Transport (Absorption) BtoA B→A Transport (Efflux)

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Comparative

The Evolving Landscape of Dopaminergic Therapy: A Comparative Analysis of Methyl propyl-L-tyrosinate and Standard Compounds in Parkinson's Disease Management

Introduction: Beyond Levodopa's Horizon For decades, levodopa (L-DOPA) has remained the cornerstone of symptomatic treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive los...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Levodopa's Horizon

For decades, levodopa (L-DOPA) has remained the cornerstone of symptomatic treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[1][2][3] L-DOPA, a dopamine precursor, effectively crosses the blood-brain barrier (BBB) to replenish depleted dopamine levels, thereby alleviating the cardinal motor symptoms of bradykinesia, rigidity, and tremor.[4][5][6] However, the long-term administration of L-DOPA is fraught with complications, including motor fluctuations ("on-off" phenomena) and the development of debilitating dyskinesias.[4][7][8] These limitations have spurred the development of alternative and adjunctive therapeutic strategies, including dopamine agonists, monoamine oxidase-B (MAO-B) inhibitors, and catechol-O-methyltransferase (COMT) inhibitors.[2][9][10]

In the relentless pursuit of more stable and effective dopaminergic therapies, researchers are increasingly exploring prodrug strategies.[7][11][12] These approaches involve chemically modifying a parent drug to enhance its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of a promising investigational compound, Methyl propyl-L-tyrosinate, against the established standard of care for Parkinson's disease. While direct clinical data on Methyl propyl-L-tyrosinate is emerging, this document will extrapolate its potential efficacy based on the well-understood principles of tyrosine-based prodrugs and compare it to existing therapeutic agents.

The Rationale for Tyrosine-Based Prodrugs: A Mechanistic Overview

Tyrosine is the natural precursor to L-DOPA and, subsequently, dopamine.[6] However, tyrosine itself has limited therapeutic efficacy in PD due to its inability to significantly cross the blood-brain barrier and the tight regulation of its conversion to L-DOPA by the enzyme tyrosine hydroxylase.[13][14] The concept behind tyrosine-based prodrugs, such as Methyl propyl-L-tyrosinate, is to modify the tyrosine molecule to improve its lipophilicity and facilitate its transport across the BBB. Once in the central nervous system (CNS), these prodrugs are designed to be metabolized into L-tyrosine and then L-DOPA, providing a more sustained and potentially more physiological delivery of the dopamine precursor.

The esterification of L-tyrosine to form Methyl propyl-L-tyrosinate is a key chemical modification. This process is expected to increase the compound's lipid solubility, a critical factor for passive diffusion across the BBB.[15]

Comparative Analysis: Methyl propyl-L-tyrosinate vs. Standard Parkinson's Disease Therapies

To contextualize the potential of Methyl propyl-L-tyrosinate, it is essential to compare its theoretical profile with that of current standard treatments for Parkinson's disease.

Therapeutic AgentMechanism of ActionPrimary Clinical UtilityKey Limitations
Levodopa/Carbidopa Dopamine precursor that crosses the BBB and is converted to dopamine.[2][4][5]Most effective symptomatic treatment for motor symptoms of PD.[8][16]Motor fluctuations, dyskinesias, "wearing-off" effect, gastrointestinal side effects.[4][7]
Dopamine Agonists Directly stimulate dopamine receptors in the brain.[17]Monotherapy in early PD or as an adjunct to levodopa in later stages.[17]Hallucinations, impulse control disorders, somnolence.[17]
MAO-B Inhibitors Inhibit the breakdown of dopamine in the brain, thereby increasing its availability.[9][18][19]Monotherapy in early PD to delay the need for levodopa; adjunctive therapy to reduce "off" time.[9][18][20]Modest symptomatic effect, potential for drug interactions.[18][21]
COMT Inhibitors Block the peripheral breakdown of levodopa, increasing its bioavailability and central delivery.[10][22][23][24]Adjunctive therapy with levodopa to prolong its effect and reduce "off" time.[3][23][24]Can exacerbate levodopa-induced side effects like dyskinesia.[23]
Methyl propyl-L-tyrosinate (Hypothesized) Prodrug of L-tyrosine, designed to enhance BBB penetration and provide a sustained release of L-DOPA.Potential for more stable and continuous dopaminergic stimulation, potentially reducing motor fluctuations.Efficacy and safety profile are yet to be established in clinical trials.

Signaling Pathways and Experimental Workflows

Dopamine Synthesis and Metabolism Pathway

The following diagram illustrates the key steps in the synthesis and degradation of dopamine, highlighting the points of intervention for various therapeutic agents.

Caption: Dopamine synthesis and therapeutic intervention points.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel compound like Methyl propyl-L-tyrosinate would follow a rigorous, multi-stage process to establish its pharmacokinetic profile, efficacy, and safety.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy Studies cluster_toxicology Toxicology and Safety A1 Chemical Stability Assay (pH, temperature) A2 Enzymatic Hydrolysis Assay (plasma, liver microsomes) A1->A2 A3 BBB Permeability Assay (e.g., PAMPA, Caco-2 cells) A2->A3 B1 Single-Dose Administration (rodent model) B2 Serial Blood & Brain Sampling B1->B2 B3 LC-MS/MS Quantification of Prodrug, Tyrosine, L-DOPA, Dopamine B2->B3 C1 6-OHDA or MPTP-lesioned Rodent Model of PD C2 Behavioral Assessments (rotational behavior, cylinder test) C1->C2 C3 Post-mortem Neurochemical Analysis (striatal dopamine levels) C2->C3 D1 Acute & Chronic Toxicity Studies D2 Histopathological Examination D1->D2 cluster_in_vitro cluster_in_vitro cluster_in_vivo_pk cluster_in_vivo_pk cluster_in_vitro->cluster_in_vivo_pk cluster_in_vivo_efficacy cluster_in_vivo_efficacy cluster_in_vivo_pk->cluster_in_vivo_efficacy cluster_toxicology cluster_toxicology cluster_in_vivo_efficacy->cluster_toxicology

Caption: Preclinical evaluation workflow for a novel PD prodrug.

Detailed Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of Methyl propyl-L-tyrosinate across the blood-brain barrier.

Materials:

  • 96-well filter plates (hydrophobic PVDF membrane)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Test compound (Methyl propyl-L-tyrosinate) and control compounds (e.g., caffeine - high permeability, L-DOPA - low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare the artificial membrane by impregnating the filter plate with a 1% solution of porcine brain lipid in dodecane.

  • Prepare donor solutions of the test and control compounds in PBS at a known concentration.

  • Add the donor solutions to the wells of the filter plate.

  • Fill the acceptor plate wells with PBS.

  • Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.

  • Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compounds in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Expected Outcome: A higher Pe value for Methyl propyl-L-tyrosinate compared to L-DOPA would suggest enhanced passive BBB permeability.

Protocol 2: Assessment of Motor Function in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of Methyl propyl-L-tyrosinate in reversing motor deficits in a unilateral lesion model of PD.

Materials:

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • Apomorphine (dopamine agonist)

  • Test compound (Methyl propyl-L-tyrosinate), vehicle control, and positive control (L-DOPA/carbidopa)

  • Automated rotometer system

  • Cylinder test apparatus

Procedure:

  • Lesion Induction:

    • Administer desipramine to protect noradrenergic terminals.

    • Under stereotaxic surgery, unilaterally inject 6-OHDA into the medial forebrain bundle to induce a progressive loss of dopaminergic neurons in the substantia nigra.

  • Lesion Confirmation:

    • Two to three weeks post-surgery, challenge the rats with a low dose of apomorphine.

    • Measure the contralateral rotational behavior. A stable and significant number of rotations confirms a successful lesion.

  • Drug Treatment:

    • Randomly assign the lesioned rats to treatment groups: vehicle, L-DOPA/carbidopa, and different doses of Methyl propyl-L-tyrosinate.

    • Administer the treatments orally or via the appropriate route for a specified duration (e.g., daily for 2-4 weeks).

  • Behavioral Testing:

    • Rotational Behavior: Following drug administration, place the rats in the rotometer chambers and record the net contralateral rotations over a set period (e.g., 90-120 minutes).

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs for wall exploration.

  • Data Analysis:

    • Compare the reduction in rotational behavior and the improvement in impaired limb use between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: A significant reduction in apomorphine-induced rotations and an increased use of the impaired forelimb in the cylinder test in the Methyl propyl-L-tyrosinate group, comparable or superior to the L-DOPA/carbidopa group, would indicate therapeutic efficacy.

Future Directions and Concluding Remarks

The development of tyrosine-based prodrugs like Methyl propyl-L-tyrosinate represents a logical and promising evolution in the management of Parkinson's disease. The primary theoretical advantage of this approach lies in the potential for more continuous and physiological dopaminergic stimulation, which could translate to a reduction in the motor complications that currently limit the long-term utility of L-DOPA.

While the direct comparative efficacy of Methyl propyl-L-tyrosinate remains to be established through rigorous preclinical and clinical investigation, the foundational science of prodrug design provides a strong rationale for its potential. The experimental frameworks outlined in this guide offer a roadmap for the systematic evaluation of this and similar next-generation dopaminergic therapies. As our understanding of the intricate pathophysiology of Parkinson's disease deepens, so too will our ability to design and validate novel therapeutic agents that not only manage symptoms but also improve the long-term quality of life for patients.

References

  • Dezsi, L., & Vecsei, L. (2017). Monoamine Oxidase-B Inhibitors in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 16(4), 425-439.
  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Current Medicinal Chemistry, 25(33), 4066-4089.
  • Patsnap. (2024, June 21). What are COMT inhibitors and how do they work? Synapse. Retrieved from [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2017, March 10). Could MAO-B Inhibitors Slow Parkinson's Disease Progression? Retrieved from [Link]

  • Shirani, A., & Samii, A. (2014). Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson's disease. Frontiers in Neurology, 5, 141.
  • Tan, Y. L., et al. (2022). The role of Monoamine Oxidase B inhibitors in the treatment of Parkinson's disease-An update. CNS & Neurological Disorders - Drug Targets, 21(6), 508-523.
  • Di Stefano, A., et al. (2011). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Pharmaceuticals, 4(2), 305-337.
  • Yehuda, S., et al. (2002). Possible anti-Parkinson properties of N-(alpha-linolenoyl) tyrosine: a new molecule. Pharmacology, Biochemistry and Behavior, 72(1-2), 155-162.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. DSpace. Retrieved from [Link]

  • Di Stefano, A., et al. (2006). L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment. Current Pharmaceutical Design, 12(18), 2237-2253.
  • Di Stefano, A., et al. (2017). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Molecules, 23(1), 19.
  • Wikipedia. (2023, October 27). Catechol-O-methyltransferase inhibitor. Retrieved from [Link]

  • Fabbri, M., et al. (2022). What is the impact of catechol-O-methyltransferase (COMT) on Parkinson's disease treatment? Expert Review of Neurotherapeutics, 22(4), 321-334.
  • National Health Service. (n.d.). Parkinson's disease - Treatment. Retrieved from [Link]

  • Monash Health. (n.d.). 5. Treatment for Parkinson's disease. Retrieved from [Link]

  • NeurologyLive. (2019, February 21). COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. Retrieved from [Link]

  • American Parkinson Disease Association. (n.d.). Treatment & Medication. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (2025, March 5). Parkinson's Disease. Retrieved from [Link]

  • Medscape. (2026, January 26). Parkinson Disease Treatment & Management. Retrieved from [Link]

  • Soares-da-Silva, P., et al. (2005). Catechol-O-methyltransferase and Its Inhibitors in Parkinson's Disease. CNS Drug Reviews, 11(2), 167-190.
  • R, K., & S, D. (2023, April 17). Levodopa (L-Dopa). StatPearls. Retrieved from [Link]

  • Zhuang, X., et al. (2021). Levodopa treatment: impacts and mechanisms throughout Parkinson's disease progression. Cell and Tissue Research, 383(1), 355-367.
  • Monash University. (2017, August 20). Administration of L-tyrosine with levodopa could be neuroprotective in Parkinson's disease. Retrieved from [Link]

  • Chen, X., et al. (2021). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences, 22(23), 12798.
  • Wagner, M. L., et al. (2016). Effects of Tyrosine on Parkinson's Disease: A Randomized, Double-Blind, Placebo-Controlled Trial. Movement Disorders Clinical Practice, 3(2), 167-173.
  • Parkinson's Foundation. (2024, October 17). Levodopa. Retrieved from [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Effect of Tyrosine on Orthostatic Hypotension in Parkinson's Disease. Retrieved from [Link]

  • Neuroscientifically Challenged. (2020, March 11). 2-Minute Neuroscience: L-DOPA [Video]. YouTube. [Link]

  • Wikipedia. (2024, February 28). Levodopa. Retrieved from [Link]

  • ResearchGate. (2017, April 10). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Retrieved from [Link]

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